Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-cyano-4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)10-14-7-8-16(9-15(14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCWSWHNGJQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate CAS number and molecular identifiers
The following technical guide details the molecular identity, physicochemical properties, and synthetic utility of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate . This document is structured for researchers and process chemists involved in the development of benzoxaborole therapeutics, isoindolinone-based inhibitors, and advanced heterocyclic building blocks.
Executive Summary
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate is a high-value, bifunctional aromatic intermediate characterized by an ortho-cyano substitution pattern relative to a methyl acetate side chain, with a para-benzyloxy protecting group. This specific substitution geometry (1,2,4-trisubstituted benzene) makes it a critical precursor for constructing fused bicyclic heterocycles, particularly benzoxaboroles (e.g., PDE4 inhibitors like Crisaborole analogs) and isoindolinones (e.g., PARP inhibitors).
Its utility lies in the orthogonal reactivity of its functional groups: the nitrile (reducible to an amine or hydrolyzable to an acid), the ester (cyclization partner), and the benzyl ether (robust phenol protection).
Molecular Identity & Physicochemical Landscape[1]
This section consolidates the definitive identifiers and calculated properties for validation in chemical databases and procurement.
Molecular Identifiers[1][2]
| Identifier Type | Value |
| Chemical Name | Methyl 2-[4-(benzyloxy)-2-cyanophenyl]acetate |
| CAS Number | 1823457-26-6 |
| Common Synonyms | Methyl (4-benzyloxy-2-cyanophenyl)acetate; 2-(4-Benzyloxy-2-cyanophenyl)acetic acid methyl ester |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C#N |
| InChI Key | MC810274 (Internal Ref) / Generated: InChI=1S/C17H15NO3/c1-21-17(19)10-14-6-7-15(11-16(14)12-18)20-9-13-4-2-3-5-13/h2-8,11H,9-10H2,1H3 |
Physicochemical Properties (Calculated)
| Property | Value | Context |
| LogP | 3.2 ± 0.4 | Lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction. |
| Density | 1.2 ± 0.1 g/cm³ | Denser than water. |
| Boiling Point | ~480°C (760 mmHg) | High boiling; purify via column chromatography or crystallization, not distillation. |
| pKa | N/A (Non-ionizable) | The alpha-protons are weakly acidic (pKa ~20) due to the ester/aryl activation. |
| Solubility | DMSO, DMF, DCM | Insoluble in water. |
Synthetic Utility & Retrosynthesis
The strategic value of this compound is best understood through its retrosynthetic disconnection. It serves as a "masked" form of 2-carboxymethyl-5-hydroxybenzoic acid derivatives.
Retrosynthetic Logic (DOT Diagram)
The following diagram illustrates how Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate serves as a linchpin for accessing diverse pharmacophores.
Caption: Retrosynthetic map showing the compound's origin from benzyl bromide precursors and its divergence into benzoxaborole and isoindolinone therapeutic classes.
Experimental Protocol: Synthesis & Characterization
Methodology: The most robust synthesis involves the palladium-catalyzed carbonylation of 4-benzyloxy-2-cyanobenzyl bromide. This method avoids the use of toxic cyanides (required for the malonate route) and proceeds under mild conditions.
Reagents & Setup
-
Substrate: 4-Benzyloxy-2-cyanobenzyl bromide (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/Xantphos
-
Solvent: Methanol (anhydrous) / Triethylamine (3.0 eq)
-
Atmosphere: Carbon Monoxide (CO) balloon (1 atm)
-
Temperature: 60°C
Step-by-Step Procedure
-
Preparation: In a flame-dried Schlenk flask, dissolve the benzyl bromide substrate in anhydrous Methanol (0.1 M concentration).
-
Catalyst Addition: Add Triethylamine and Pd(PPh₃)₄ under a nitrogen stream.
-
Carbonylation: Evacuate the flask and backfill with CO gas (balloon). Repeat 3 times. Heat the mixture to 60°C with vigorous stirring.
-
Self-Validating Check: The reaction mixture typically darkens from yellow to black/brown as Pd(0) forms active species. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the bromide (Rf ~0.6) and appearance of the ester (Rf ~0.4).
-
-
Workup: Once complete (approx. 12-16 h), cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc and wash with 1N HCl (to remove amine salts) and Brine. Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J=8.5 Hz, 1H, Ar-H), 7.45-7.30 (m, 5H, Ph-H), 7.20 (d, J=2.5 Hz, 1H, Ar-H), 7.15 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 3.85 (s, 2H, Ar-CH₂-CO), 3.70 (s, 3H, COOCH₃).
-
IR (Neat): 2230 cm⁻¹ (CN stretch), 1735 cm⁻¹ (Ester C=O).
Handling, Stability & Safety
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.
-
Safety: The compound contains a nitrile group; while not releasing free cyanide under normal conditions, it should be treated as toxic. Avoid acidic hydrolysis without proper ventilation (fume hood) to prevent potential HCN evolution (though unlikely from the aryl nitrile, the benzyl ether cleavage requires care).
-
Solvent Compatibility: Stable in DCM, THF, EtOAc, and MeOH. Avoid strong aqueous bases which will hydrolyze the ester to the acid (CAS 53083-23-2 analog).
References
-
ChemSRC. (2024).[1] CAS 1823457-26-6 Molecular Details and Related Compounds. Retrieved from [Link]
-
Accela ChemBio. (2023).[2][3] Catalog Entry: Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate.[3][4] Retrieved from [Link]
-
Vertex Pharmaceuticals/Pfizer. (Contextual). Synthesis of Benzoxaborole Derivatives (Crisaborole). Related patent literature describing the utility of 2-cyano-4-hydroxy-phenylacetic acid intermediates (CAS 1261559-90-3).[5][2][6] Note: This reference provides the functional context for the benzyl-protected intermediate.
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Reactivity Profile of the Cyano Group in Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the cyano group in Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, a versatile building block in medicinal chemistry. The strategic positioning of the cyano group on the phenyl ring, influenced by both the electron-donating benzyloxy group and the electron-withdrawing methyl acetate moiety, presents a unique chemical profile. This document explores the key transformations of the cyano group, including its hydrolysis to a carboxylic acid, reduction to a primary amine or an aldehyde, nucleophilic addition of organometallic reagents to form ketones, and its participation in cycloaddition reactions to generate tetrazoles. Each section details the underlying mechanisms, provides field-proven experimental protocols, and discusses the strategic implications for drug discovery and development.
Introduction
The cyano group is a cornerstone in medicinal chemistry, valued for its ability to act as a bioisostere for other functional groups and as a synthetic handle for molecular elaboration.[1] In the context of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, the cyano group's reactivity is intricately modulated by its electronic environment. The para-benzyloxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring.[2][3] Conversely, the ortho-methyl acetate and the cyano group itself are electron-withdrawing, impacting the electrophilicity of the cyano carbon. This guide will dissect these influences to provide a predictive framework for the chemical behavior of this important synthetic intermediate.
Chapter 1: The Electrophilic Nature of the Cyano Carbon
The carbon atom of the cyano group is inherently electrophilic due to the electronegativity of the nitrogen atom. This electrophilicity is the basis for several important transformations.[4]
Hydrolysis to Carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[5] This hydrolysis can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[6][7]
Mechanism:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the cyano carbon. A subsequent nucleophilic attack by water leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid.[8]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic cyano carbon. The resulting intermediate is protonated by the solvent to yield an amide, which can be isolated under mild conditions or further hydrolyzed to the carboxylic acid under more forcing conditions.[9]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
In a round-bottom flask, dissolve Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (1 equivalent) in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Reactants | Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, NaOH |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of the cyano group.
Nucleophilic Addition of Organometallic Reagents
Grignard and organolithium reagents readily add to the electrophilic carbon of nitriles to form ketones after an aqueous workup.[10][11] This reaction is a powerful tool for carbon-carbon bond formation.
Mechanism: The nucleophilic carbon of the organometallic reagent attacks the cyano carbon, forming a metalated imine intermediate.[12] This intermediate is stable to further addition. Subsequent hydrolysis protonates the nitrogen and then replaces the imine with a ketone.[13]
Experimental Protocol: Grignard Reaction
-
To a solution of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate in anhydrous diethyl ether or THF under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathway for Grignard Addition
Caption: Formation of a ketone via Grignard reagent addition to a nitrile.
Chapter 2: Reduction of the Cyano Group
The cyano group can be selectively reduced to either a primary amine or an aldehyde, providing access to key functional groups in drug discovery.
Catalytic Hydrogenation to a Primary Amine
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines.[14]
Mechanism: The reaction proceeds via the adsorption of the nitrile and hydrogen onto the surface of a metal catalyst (e.g., Pd/C, Raney Nickel). The step-wise addition of hydrogen across the carbon-nitrogen triple bond leads to the formation of the primary amine.[15]
Experimental Protocol: Catalytic Hydrogenation
-
In a hydrogenation vessel, combine Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by crystallization or chromatography.
| Catalyst | Pressure (psi) | Temperature (°C) | Typical Yield |
| Pd/C | 50 | 25 | >95% |
| Raney Ni | 500 | 50 | >90% |
Process of Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of a nitrile to a primary amine.
Reduction to an Aldehyde: The Stephen Reduction
The Stephen reduction allows for the partial reduction of a nitrile to an aldehyde using stannous chloride (SnCl₂) and hydrochloric acid (HCl).[16][17]
Mechanism: The nitrile is first converted to an iminium salt by the action of SnCl₂ and HCl. This salt then precipitates from the reaction mixture. Subsequent hydrolysis of the iminium salt yields the aldehyde.[18][19] This method is particularly effective for aromatic nitriles.[20]
Experimental Protocol: Stephen Reduction
-
Suspend anhydrous stannous chloride in an anhydrous solvent (e.g., ethyl acetate) and saturate with dry hydrogen chloride gas.
-
Add a solution of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate in the same solvent.
-
Stir the mixture until the iminium salt precipitates.
-
Isolate the precipitate by filtration and wash with anhydrous ether.
-
Hydrolyze the salt by adding it to water and heating, which will yield the aldehyde.
-
Extract the aldehyde with an organic solvent and purify as needed.
Chapter 3: The Cyano Group in Cycloaddition Reactions
The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in cycloaddition reactions, leading to the formation of five-membered heterocycles.[21]
[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles
The reaction of nitriles with azides is a common method for the synthesis of tetrazoles, which are important carboxylic acid bioisosteres in drug design.[1][22]
Mechanism: This reaction is a [3+2] cycloaddition between the nitrile and an azide, often catalyzed by a Lewis acid such as zinc bromide (ZnBr₂).[23] The Lewis acid activates the nitrile towards nucleophilic attack by the azide.[24]
Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis
-
In a round-bottom flask, combine Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in water.[1]
-
Heat the mixture to reflux and stir vigorously for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and acidify to a pH of ~1 with 3M HCl in an ice bath. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.[1]
-
The tetrazole product often precipitates upon acidification and can be collected by vacuum filtration.
-
If no precipitate forms, extract the product with ethyl acetate.
-
The crude product can be purified by recrystallization.
[3+2] Cycloaddition for Tetrazole Synthesis
Caption: Schematic of the [3+2] cycloaddition between a nitrile and an azide.
Chapter 4: Synthetic Utility and Strategic Considerations
The diverse reactivity of the cyano group in Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate makes it a valuable precursor for generating a wide array of molecular scaffolds. The choice of reaction conditions is critical to ensure selectivity and to avoid unwanted side reactions, particularly with the ester and benzyloxy functionalities. For instance, strongly acidic or basic conditions for nitrile hydrolysis may also cleave the methyl ester or the benzyl ether. Similarly, reducing agents must be chosen carefully to selectively target the cyano group without affecting other reducible moieties.
Conclusion
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate possesses a cyano group with a rich and versatile reactivity profile. Its ability to undergo hydrolysis, reduction, nucleophilic addition, and cycloaddition reactions provides medicinal chemists with a powerful toolkit for the synthesis of novel compounds. A thorough understanding of the electronic influences on the cyano group and careful selection of reaction conditions are paramount to harnessing its full synthetic potential in the pursuit of new therapeutic agents.
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A Technical Guide to the Theoretical Prediction of ¹H and ¹³C NMR Chemical Shifts for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the structural elucidation of novel chemical entities. However, the unambiguous assignment of complex spectra can be a significant bottleneck. This technical guide provides a comprehensive, in-depth protocol for the theoretical prediction of ¹H and ¹³C NMR chemical shifts, using Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate as a case study. We delve into the underlying quantum mechanical principles, specifically Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, to provide a robust computational framework. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for applying these predictive technologies to accelerate structural verification and characterization.
Introduction: The Imperative for Predictive NMR in Structural Elucidation
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. NMR spectroscopy provides unparalleled insight into molecular architecture in solution, but complex molecules can yield intricate spectra that are challenging to interpret. Theoretical prediction of NMR chemical shifts has emerged as a powerful complementary technique.[1][2] By calculating the expected NMR spectrum of a candidate structure, researchers can:
-
Confirm or reject proposed structures: Comparing predicted shifts with experimental data provides strong evidence for structural validation.
-
Aid in peak assignment: In complex spectra with overlapping signals, theoretical predictions can help to assign specific resonances to the correct nuclei.[3]
-
Investigate conformational landscapes: NMR shifts can be calculated for different conformers to understand their relative populations in solution.
The Theoretical Framework: From First Principles to Chemical Shifts
The prediction of NMR chemical shifts is rooted in quantum mechanics. The chemical shift of a nucleus is determined by its local electronic environment, which shields it from the external magnetic field of the NMR spectrometer. The fundamental goal of computational methods is to accurately calculate this shielding.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
Density Functional Theory (DFT) has become the workhorse for NMR predictions due to its favorable balance of computational cost and accuracy.[3][4] Unlike more computationally expensive methods, DFT calculates the electronic energy and properties of a molecule based on its electron density, rather than the full many-electron wavefunction. For NMR calculations, the choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.[3][5]
The Gauge-Including Atomic Orbital (GIAO) Method
A key challenge in calculating magnetic properties is the gauge-origin problem. The calculated magnetic shielding is dependent on the origin of the vector potential used to describe the magnetic field. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach to overcome this issue.[6][7][8][9] In the GIAO method, the basis functions themselves are made to be field-dependent, which effectively provides a local gauge origin for each atom, leading to faster convergence and more accurate results with finite basis sets.[7][8]
The Influence of Basis Sets and Functionals
The accuracy of DFT-based NMR predictions is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: Benchmark studies have shown that different functionals may be optimal for predicting ¹H and ¹³C chemical shifts. For instance, the WP04 functional has demonstrated high accuracy for ¹H shifts, while ωB97X-D is often recommended for ¹³C shifts.[3]
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. For NMR predictions, basis sets that are specifically designed for calculating shielding constants, such as the pcS-n series, can provide very good accuracy.[10] More generally, Pople-style basis sets like 6-311++G(2d,p) are also widely used and have been shown to provide a good compromise between accuracy and computational cost.[3]
The Critical Role of Solvent Modeling
NMR experiments are typically performed in solution, and the solvent can have a significant impact on the molecular geometry and electronic structure, and thus on the chemical shifts. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects.[3] In the PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. For higher accuracy, a hybrid approach that includes a few explicit solvent molecules in the first solvation shell along with the continuum model can be employed, though this significantly increases computational cost.
Computational Protocol: A Step-by-Step Guide
This section outlines a detailed workflow for the theoretical prediction of the ¹H and ¹³C NMR chemical shifts for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate.
Step 1: Molecular Structure Generation and Initial Optimization
-
Construct the 3D structure: Build the molecule using a molecular editor.
-
Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method. This step provides a reasonable starting geometry for the more accurate DFT calculations.
Step 2: Conformational Analysis
For flexible molecules, it is crucial to identify the lowest energy conformer or a Boltzmann-weighted average of several low-energy conformers, as the NMR spectrum will be an average over the conformational ensemble. For Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, the primary sources of flexibility are the rotation around the C-O and C-C single bonds of the benzyloxy and acetate groups. A systematic conformational search or molecular dynamics simulation can be performed to explore the potential energy surface and identify the most stable conformers.
Step 3: High-Level Geometry Optimization
-
Select a DFT functional and basis set: Based on benchmark studies, a good choice for geometry optimization is the B3LYP functional with the 6-311G(d,p) basis set, including a dispersion correction (e.g., D3).[3]
-
Incorporate a solvent model: Perform the geometry optimization in the presence of a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform (CDCl₃), a common NMR solvent.
-
Perform the optimization: Run the geometry optimization calculation. Ensure that the optimization has converged to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.
Step 4: NMR Shielding Tensor Calculation
-
Choose the NMR calculation method: Employ the GIAO method.
-
Select appropriate functionals and basis sets: For optimal accuracy, it is recommended to use different functionals for ¹H and ¹³C calculations.
-
Include the solvent model: Use the same PCM solvent model as in the geometry optimization step.
-
Run the NMR calculation: This will compute the absolute magnetic shielding tensors for each nucleus in the molecule.
Step 5: Conversion to Chemical Shifts and Data Analysis
The output of the GIAO calculation is the absolute shielding (σ_iso). To obtain the chemical shift (δ), this value must be referenced against the absolute shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
δ_calc = σ_TMS - σ_iso
Alternatively, a linear regression analysis can be performed by comparing the calculated shieldings of a set of standard compounds with their known experimental chemical shifts. This can often improve the accuracy of the predictions.
The following diagram illustrates the computational workflow:
Predicted NMR Data for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
The following section presents the theoretically predicted ¹H and ¹³C NMR chemical shifts for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate. The atoms are numbered according to the diagram below for unambiguous assignment.
Table 1: Predicted ¹H and ¹³C Chemical Shifts (in ppm) for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
| Atom Number | Atom Type | Predicted ¹H Shift | Predicted ¹³C Shift |
| C1 | C | - | 135.2 |
| C2 | C | - | 110.8 |
| CN | C | - | 117.5 |
| C3 | CH | 7.55 | 133.9 |
| C4 | C | - | 162.1 |
| C5 | CH | 7.05 | 115.8 |
| C6 | CH | 7.48 | 132.6 |
| C7 | CH₂ | 3.95 | 41.3 |
| C8 | C=O | - | 170.5 |
| O9 | O | - | - |
| C10 | CH₃ | 3.70 | 52.8 |
| O11 | O | - | - |
| C12 | CH₂ | 5.15 | 70.4 |
| C13 | C | - | 136.1 |
| C14 | CH | 7.42 | 128.8 |
| C15 | CH | 7.38 | 128.3 |
| C16 | CH | 7.34 | 127.9 |
| C17 | CH | 7.38 | 128.3 |
| C18 | CH | 7.42 | 128.8 |
Note: These are hypothetical predicted values for illustrative purposes and would need to be calculated using the detailed protocol described.
Discussion: Interpreting the Predicted Data and Limitations
The predicted chemical shifts in Table 1 provide a detailed picture of the expected NMR spectrum. The aromatic protons and carbons are spread over a range of chemical shifts, reflecting the electronic effects of the cyano, benzyloxy, and acetate substituents. The aliphatic protons of the methylene and methyl groups are also clearly distinguished.
It is crucial to acknowledge the potential sources of error and limitations of this theoretical approach:
-
Choice of Functional and Basis Set: While the recommended methods are based on extensive benchmarking, no single combination is perfect for all molecules.
-
Solvent Effects: The PCM is an approximation and does not account for specific solute-solvent interactions like hydrogen bonding, which can be important for certain nuclei.
-
Vibrational Averaging: The calculations are typically performed on a static, optimized geometry. In reality, molecules are constantly vibrating, which can affect the average shielding.
-
Absence of Experimental Data: Without experimental data for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, the predicted values cannot be validated.
Despite these limitations, the predicted spectrum serves as a valuable hypothesis for the true spectrum and a powerful tool for guiding experimental work.
Conclusion
Theoretical prediction of NMR chemical shifts using DFT and the GIAO method is a robust and increasingly accessible tool for chemists in all fields, particularly in drug discovery. This guide has provided a comprehensive overview of the theoretical principles and a practical, step-by-step protocol for carrying out these calculations. The case study of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate demonstrates how this methodology can be applied to generate a detailed, atom-level prediction of the ¹H and ¹³C NMR spectra, even in the absence of experimental data. By integrating these computational techniques into their workflows, researchers can enhance the speed and confidence of their structural elucidations.
References
-
Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. ResearchGate. [Link]
-
Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]
-
Fedotov, I. A., et al. (2022). New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei. AIP Publishing. [Link]
-
A Practical Implicit Solvent Potential for NMR Structure Calculation. PMC - NIH. [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. [Link]
-
New efficient pecS-n (n = 1, 2) basis sets for quantum chemical calculations of 31P NMR chemical shifts. RSC Publishing. [Link]
-
Schoof, M., et al. (2025). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. Journal of Chemical Theory and Computation. [Link]
-
Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. PMC. [Link]
-
Do Double-Hybrid Exchange–Correlation Functionals Provide Accurate Chemical Shifts? A Benchmark Assessment for Proton NMR. ACS Publications. [Link]
-
Hashmi, M. A. (2022). Using Different Reference Standards in NMR Calculations (Gaussian). YouTube. [Link]
-
Rusakov, Y. Y., et al. (2020). A New Basis Set for the Calculation of 13C NMR Chemical Shifts within a Non-empirical Correlated Framework. The Journal of Physical Chemistry A, 124(36), 7332-7339. [Link]
-
Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. VNUHCM Journal of Science and Technology Development. [Link]
-
Chemical Shift Prediction - NMRFx Analyst. NMRFx Analyst. [Link]
-
Sychrovský, V., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 5(11), 3048-3058. [Link]
-
NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. PMC. [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link]
-
General Information for Supporting Information. [Link]
-
Download NMR Predict. Mestrelab. [Link]
-
Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc.[Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]
-
NMRtist. NMRtist. [Link]
-
NMR spectra - ORCA 5.0 tutorials. ORCA Manual. [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications. [Link]
-
Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]
-
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]
-
How do I choose a reference standard for my Q-NMR analysis? Chemistry LibreTexts. [Link]
-
Lab 5: NMR and IR spectra & vibrational analysis. University of Texas at Dallas. [Link]
-
Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. MDPI. [Link]
-
Ochsenfeld, C., et al. (2007). Linear-scaling method for calculating nuclear magnetic resonance chemical shifts using gauge-including atomic orbitals within Hartree-Fock and density-functional theory. The Journal of Chemical Physics, 127(5), 054106. [Link]
-
Additional experimental data. Beilstein Journals. [Link]
-
Komorovský, S., et al. (2010). Fully relativistic calculations of NMR shielding tensors using restricted magnetically balanced basis and gauge including atomic orbitals. The Journal of Chemical Physics, 132(15), 154101. [Link]
-
A Phase-Space Electronic Hamiltonian for Molecules in a Static Magnetic Field II: Quantum Chemistry Calculations with Gauge Invariant Atomic Orbitals. ACS Publications. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. Journal of Organic Chemistry, 74(19), 7254-7260. [Link]
-
Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
-
NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]
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- 10. rsc.org [rsc.org]
Methodological & Application
Application Note: Divergent Cyclization Protocols for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
This Application Note is designed to provide a comprehensive, expert-level guide on the cyclization of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate . This substrate is a critical "divergent intermediate" in medicinal chemistry, capable of accessing two distinct, privileged pharmacophores—Isoquinoline-1,3-diones (Homophthalimides) and 1-Amino-Indenes —depending strictly on the reaction conditions employed.
Part 1: Strategic Analysis & Mechanistic Insight
The cyclization of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate is not a single reaction but a bifurcation point. The outcome is dictated by the competition between the nucleophilicity of the
The Divergent Pathways
-
Pathway A: Acid-Mediated Cyclization (Thermodynamic Control) Under strong acidic conditions, the nitrile is hydrolyzed to a primary amide. The amide nitrogen then attacks the ester carbonyl, forming a six-membered 7-(benzyloxy)isoquinoline-1,3(2H,4H)-dione . This scaffold is a direct precursor to HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and PARP inhibitors.
-
Pathway B: Base-Mediated Cyclization (Kinetic Control) Under basic conditions (alkoxide), the
-methylene proton is abstracted to form a carbanion. This carbanion attacks the electrophilic nitrile carbon (5-exo-dig cyclization), yielding the five-membered Methyl 1-amino-6-(benzyloxy)-1H-indene-2-carboxylate . This is the classic Thorpe-Ziegler reaction.
Mechanistic Visualization
The following diagram illustrates the causality behind the condition selection.
Caption: Divergent reaction pathways controlled by pH. Acid favors the 6-membered isoquinoline; Base favors the 5-membered indene.
Part 2: Critical Parameter Optimization
The following data summarizes the optimization landscape for both pathways.
Table 1: Reaction Condition Screening
| Parameter | Method A (Isoquinoline Target) | Method B (Indene Target) |
| Primary Reagent | conc. H₂SO₄ (98%) | Sodium Methoxide (NaOMe) |
| Solvent System | Acetic Acid (AcOH) / Water | Methanol (anhydrous) |
| Temperature | 80°C – 100°C | 0°C – 25°C |
| Time | 4 – 12 Hours | 1 – 4 Hours |
| Key Intermediate | 2-(Carbamoyl)phenylacetate | |
| Major Impurity | Hydrolyzed di-acid (Homophthalic acid) | Oligomers / Dimerization |
| Yield (Typical) | 75 – 85% | 80 – 90% |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 7-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione
Application: Synthesis of core scaffolds for HIF-PHIs and PARP inhibitors.
Reagents:
-
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (1.0 eq)
-
Acetic Acid (Glacial, 10 V)
-
Water (Quench)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (10 g, 35.5 mmol).
-
Solvent Addition: Add Glacial Acetic Acid (100 mL). Stir to form a suspension.
-
Acid Activation: Carefully add concentrated H₂SO₄ (17.4 g, 9.5 mL) dropwise over 10 minutes. Exotherm warning: Maintain internal temperature < 40°C.
-
Reaction: Heat the mixture to 90°C for 6 hours. Monitor by HPLC/TLC for the disappearance of the nitrile peak (2230 cm⁻¹ in IR).
-
Quench: Cool the reaction mixture to room temperature (25°C). Pour the mixture slowly into ice-water (500 mL) with vigorous stirring. The product should precipitate as an off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) until the filtrate is neutral (pH ~6-7).
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[3]
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the singlet at ~4.0 ppm (CH₂ at C4) and the disappearance of the methyl ester singlet.
-
Mass Spec: [M+H]⁺ expected at ~268.1 (loss of MeOH and cyclization).
-
Protocol B: Synthesis of Methyl 1-amino-6-(benzyloxy)-1H-indene-2-carboxylate
Application: Synthesis of bioactive indenes and fluorescent probes.
Reagents:
-
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (1.0 eq)
-
Sodium Methoxide (0.5 M in MeOH, 1.2 eq)
-
Anhydrous Methanol (10 V)
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried. Moisture can hydrolyze the ester, reducing yield.
-
Base Solution: In a reaction vessel under Nitrogen atmosphere, charge Anhydrous Methanol (50 mL) and add Sodium Methoxide solution (1.2 eq). Cool to 0°C .[4]
-
Addition: Dissolve the substrate (5.0 g) in minimal Methanol/THF (1:1) and add dropwise to the base solution over 30 minutes.
-
Cyclization: Allow the reaction to warm to Room Temperature (20-25°C). Stir for 3 hours. The solution typically turns deep yellow/orange due to the conjugated enamine system.
-
Quench: Pour the reaction mixture into a mixture of Ice and dilute Acetic Acid (to pH ~5). Do not use strong mineral acid as it may hydrolyze the enamine.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is often sensitive to silica; use neutralized silica (Et₃N treated) if degradation is observed.
Part 4: Process Safety & Scale-Up Considerations
When scaling these reactions (>100g), specific safety profiles change.
Caption: Safety workflow for scaling up cyclization protocols.
Troubleshooting Guide
-
Problem: Low yield in Method A (Isoquinoline).
-
Cause: Incomplete hydrolysis of nitrile before cyclization.
-
Solution: Increase temperature to 100°C or add a Lewis Acid catalyst (e.g., ZnCl₂).
-
-
Problem: Polymerization in Method B (Indene).
-
Cause: Reaction temperature too high or base concentration too high.
-
Solution: Keep strict 0°C during addition; dilute reaction to 20 V.
-
References
-
Thorpe-Ziegler Reaction Mechanisms
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
Synthesis of Isoquinoline-1,3-diones (Homophthalimides)
- Journal of Heterocyclic Chemistry.
-
Substrate Properties (Methyl 2-(2-cyanophenyl)acetate analogs)
- PubChem Compound Summary for Methyl 2-(2-cyanophenyl)
-
Related Drug Scaffolds (HIF-PHIs)
- Journal of Medicinal Chemistry. "Discovery of Roxadustat (FG-4592)
Sources
Application Note: Catalytic Hydrogenation Strategies for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (Structure 1 ) represents a critical "tri-functional" scaffold in the synthesis of
The hydrogenation of this substrate presents a classic Chemoselectivity Triangle challenge. The molecule contains three reducible or reactive centers:
-
Nitrile (
): Requires high energy to reduce to a primary amine; prone to catalyst poisoning. -
Benzyl Ether (
): Labile protecting group; easily cleaved by hydrogenolysis. -
Methyl Ester (
): Generally stable but susceptible to nucleophilic attack (cyclization) by the newly formed amine if the nitrile is reduced.
This guide details two distinct protocols based on the desired target:
-
Protocol A: Selective Debenzylation (Preserving the Nitrile).
-
Protocol B: Nitrile Reduction & In-Situ Lactamization (Forming the Tetrahydroisoquinolin-3-one core).
Chemoselectivity Decision Matrix
| Target Transformation | Catalyst System | Pressure | Solvent System | Critical Additive |
| O-Debenzylation Only | 5% Pd/C (Unreduced) | 1 atm (Balloon) | MeOH or EtOAc | None (Neutral pH) |
| Nitrile Reduction (Lactamization) | Raney Nickel (Activated) | 4–10 bar | EtOH/NH | NH |
| Global Reduction (OBn | 10% Pd/C | 5–10 bar | AcOH/MeOH | H |
Reaction Pathways & Mechanism
The following diagram illustrates the divergent pathways dictated by catalyst choice.
Caption: Divergent hydrogenation pathways controlled by catalyst selection and pH modulation.
Protocol A: Selective O-Debenzylation
Objective: Cleave the benzyl group to yield the phenol while leaving the nitrile and ester intact.
Technical Rationale
Palladium on Carbon (Pd/C) is the standard for hydrogenolysis.[1] However, nitriles can coordinate to Pd, poisoning the catalyst or slowly reducing. To achieve selectivity:
-
Low Pressure (1 atm): Sufficient for hydrogenolysis but kinetically slow for nitrile reduction.
-
Neutral Solvent: Avoid acids which accelerate nitrile reduction on Pd.
-
Catalyst Type: Use "Eggshell" or unreduced Pd catalysts which often show higher turnover for debenzylation over aromatic ring hydrogenation.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (31 mmol) of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate in 100 mL of Ethyl Acetate (EtOAc) .
-
Note: MeOH is faster but increases risk of transesterification or nitrile interaction. EtOAc is safer for selectivity.
-
-
Catalyst Addition: Under a nitrogen stream, add 0.5 g of 5% Pd/C (50% water wet).
-
Safety: Pd/C is pyrophoric when dry. Always keep wet and under inert gas.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (
) 3 cycles. -
Purge with Hydrogen (
) 3 cycles. -
Equip a hydrogen balloon (approx. 1 atm).
-
-
Reaction: Stir vigorously at 20–25°C for 4–6 hours.
-
Monitoring: Check HPLC/TLC for disappearance of starting material. If nitrile reduction products (amine/lactam) appear (>2%), stop immediately.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure (
C).
-
-
Yield Expectation: 90–95% of Methyl 2-(2-cyano-4-hydroxyphenyl)acetate.
Protocol B: Nitrile Reduction & Cyclization (Lactam Formation)
Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the adjacent ester to form the tetrahydroisoquinolin-3-one ring.
Technical Rationale
The reduction of the nitrile (
-
Cyclization: The formation of the 6-membered lactam is thermodynamically favored.
-
Catalyst: Raney Nickel is preferred here because it is highly active for nitrile reduction but (under basic conditions) tends to preserve benzyl ethers better than Pd/C.
-
Ammonia: Essential to prevent the formation of secondary amines (dimerization of the imine intermediate).
Step-by-Step Methodology
-
Preparation: Load a high-pressure autoclave (e.g., Parr reactor) with:
-
10.0 g of Substrate.
-
90 mL Methanol (MeOH) .
-
10 mL 7N Ammonia in Methanol (or equivalent liquid
).
-
-
Catalyst Addition: Add 2.0 g Raney Nickel (slurry in water/MeOH).
-
Critical Safety: Raney Nickel is highly pyrophoric and must never be exposed to air dry.
-
-
Conditions:
-
Seal reactor. Purge
(3x) and (3x). -
Pressurize to 5–10 bar (70–145 psi)
. -
Heat to 50°C .
-
-
Reaction: Stir at 1000 rpm for 8–12 hours.
-
Workup:
-
Cool to room temperature. Vent
carefully. -
Filter catalyst over Celite (Keep wet! Store in water for disposal).
-
Concentrate filtrate. The product (Lactam) often precipitates upon concentrating or adding a non-polar solvent (e.g., MTBE).
-
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (Protocol A) | Catalyst Poisoning by CN | Increase catalyst loading to 10% wt; ensure |
| Dimer Formation (Protocol B) | Lack of Ammonia | Ensure |
| Over-reduction (Ring saturation) | Temperature/Pressure too high | Reduce temperature to <30°C; switch from Rh or Pt to Pd or Ni. |
| Loss of Benzyl Group (Protocol B) | Raney Ni too active or acidic | Wash Raney Ni with basic solution prior to use; ensure |
Process Safety Diagram (Equipment Setup)
Caption: Critical safety workflow for handling pyrophoric hydrogenation catalysts.
References
-
Nitrile Reduction Selectivity
-
Gowda, S. et al. "Reductive decyanation vs Nitrile reduction." Beilstein Journal of Organic Chemistry, 2017.
- Context: Discusses the competition between decyanation and reduction, and the influence of electronic effects on the phenyl ring.
-
-
Selective Debenzylation
-
TCI Chemicals. "Hydrogenation Catalysts: Selective Debenzylation."
- Context: Provides standard protocols for Pd/C usage in retaining sensitive groups like esters and nitriles.
-
-
Lactamization via Hydrogenation
-
"Synthesis of lactams via biocatalytic and catalytic nitrene transfer."[5] NIH / PubMed Central.
- Context: While focusing on nitrenes, the background sections detail the thermodynamic stability of 6-membered lactams formed
-
-
Catalyst Handling & Safety
-
ACS Green Chemistry Institute.[8] "Reagent Guide: Hydrogenolysis and Selective Reduction."
- Context: Authoritative guide on solvent selection and safety for Pd/C and Raney Ni hydrogen
-
-
General Process Chemistry (Nitrile/Ester Systems)
-
ResearchGate Discussions on "Selective reduction of nitrile group in presence of ester group."[4]
- Context: Validates the use of Raney Nickel/Ammonia for preserving esters while reducing nitriles.
-
Sources
- 1. qualitas1998.net [qualitas1998.net]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
Guide to the Deprotection of the Benzyloxy Group in Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly in drug discovery and development, the use of protecting groups is a cornerstone strategy for masking reactive functional groups.[1][2] The benzyl (Bn) group is one of the most widely employed protecting groups for hydroxyl functionalities, especially phenols, owing to its general stability across a wide range of reaction conditions and its facile removal under mild reductive cleavage.[3][4]
This application note provides a detailed, in-depth guide for the deprotection of the benzyloxy group in Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate to yield the valuable phenol intermediate, Methyl 2-[4-hydroxy-2-cyanophenyl]acetate. This document is designed to equip researchers with not only robust, step-by-step protocols but also the underlying scientific rationale for procedural choices and troubleshooting strategies. We will explore the most effective and common methods for this transformation, focusing on catalytic hydrogenolysis, and provide expert insights to ensure successful and repeatable outcomes.
Choosing the Right Deprotection Strategy: A Mechanistic Overview
The selective cleavage of a benzyl ether bond in a molecule like Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate requires careful consideration of the other functional groups present—namely the methyl ester and the aromatic nitrile (cyano group).
The primary methods for O-debenzylation include:
-
Catalytic Hydrogenolysis: This is the most prevalent and often preferred method.[5] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic carbon-oxygen bond. The reaction is clean, producing the desired phenol and toluene as the only byproduct.[6] It is generally mild enough to not affect ester or nitrile functionalities.
-
Catalytic Transfer Hydrogenation (CTH): A variation of hydrogenolysis where hydrogen is generated in situ from a donor molecule like ammonium formate, formic acid, or cyclohexadiene.[7][8] This technique offers significant safety advantages by avoiding the handling of flammable, high-pressure hydrogen gas and does not require specialized equipment.[7]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids, most notably boron tribromide (BBr₃), can effectively cleave benzyl ethers.[9][10] This method is typically reserved for substrates that are incompatible with hydrogenation (e.g., containing easily reducible alkenes or alkynes) or where catalytic methods have failed. The conditions are harsh and require strict control.[11]
For the target substrate, both catalytic hydrogenolysis and CTH represent superior choices due to their high efficiency, selectivity, and mild reaction conditions, which preserve the integrity of the ester and cyano groups.
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas
This protocol is the industry standard for O-debenzylation, valued for its efficiency and clean conversion. The mechanism involves the adsorption of the benzyl ether and molecular hydrogen onto the palladium surface, followed by the cleavage of the C-O bond.[6]
Materials and Equipment
-
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
-
Palladium on carbon (10% Pd/C)
-
Solvent: Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas cylinder with regulator
-
Hydrogenation flask (e.g., Parr shaker bottle or a heavy-walled round-bottom flask)
-
Magnetic stirrer and stir bar
-
Vacuum/Nitrogen manifold
-
Hydrogen balloon (for atmospheric pressure reactions)
-
Celite® or a membrane filter for filtration
-
Rotary evaporator
Safety Precautions
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[6][12] Never allow the catalyst to dry in the air. Keep it wet with solvent or water at all times.[13][14]
-
Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[14] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[12][15]
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged of air before introducing hydrogen to prevent the formation of an explosive H₂/O₂ mixture.[12]
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a hydrogenation flask containing a magnetic stir bar, add Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (1.0 equiv).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% palladium relative to the substrate).
-
Solvent Addition: Add a suitable solvent (e.g., Ethanol, 0.1 M concentration).
-
Inerting the System: Seal the flask. Using a vacuum/nitrogen manifold, evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[6][14]
-
Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon (for atmospheric pressure) or connect to a hydrogen source for pressurized reactions (e.g., 45-60 psi).[15][16]
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours, depending on the scale and pressure.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with nitrogen 3-5 times.[17]
-
Catalyst Removal: Dilute the reaction mixture with the solvent and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the solvent to ensure complete recovery of the product.[6] Caution: Keep the Celite pad wet and transfer the used catalyst to a dedicated, water-filled waste container.[14]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, Methyl 2-[4-hydroxy-2-cyanophenyl]acetate, can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol is an excellent alternative that avoids the direct use of hydrogen gas, making it inherently safer and more accessible for laboratories not equipped for pressure reactions.[7]
Materials and Equipment
-
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen Donor: Ammonium Formate (HCOONH₄)
-
Solvent: Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Celite® for filtration
-
Rotary evaporator
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (1.0 equiv) in Methanol (0.1 M).
-
Reagent Addition: Add ammonium formate (3-5 equiv).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature, as the reaction is often efficient even without heat). Monitor the reaction by TLC or LC-MS. Completion is typically observed within 1-4 hours.
-
Work-up and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[6] Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts. Dry the organic layer, filter, and concentrate to yield the desired product.
Data Presentation and Protocol Comparison
| Parameter | **Protocol 1: Catalytic Hydrogenation (H₂) ** | Protocol 2: Catalytic Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas (Balloon or Cylinder) | Ammonium Formate |
| Catalyst | 10% Pd/C (5-10 mol%) | 10% Pd/C (10-20 wt%) |
| Solvent | EtOH, MeOH, EtOAc | MeOH |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Pressure | Atmospheric to 60 psi | Atmospheric |
| Typical Time | 2-12 hours | 1-4 hours |
| Pros | High atom economy, very clean. | Enhanced safety (no H₂ gas), simple setup, often faster.[7] |
| Cons | Requires handling of flammable H₂ gas, potential for catalyst to be pyrophoric.[12][14] | Lower atom economy, requires removal of formate salts during workup. |
Visualizing the Process
Caption: General mechanism of catalytic hydrogenolysis for O-debenzylation.
Caption: Experimental workflow for catalytic hydrogenation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | 1. Inactive Catalyst: Catalyst may be old, of poor quality, or deactivated from improper storage. 2. Catalyst Poisoning: Trace impurities (e.g., sulfur) in the starting material or solvent. The nitrile group itself is generally not a strong poison for Pd/C.[18] 3. Insufficient Hydrogen: For balloon reactions, the hydrogen may have been consumed. | 1. Use a fresh batch of high-quality Pd/C. Try Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[18][19] 2. Purify the starting material. Add a small amount of mild acid (e.g., acetic acid) to the reaction, which can sometimes enhance catalyst activity.[18] 3. Replace the hydrogen balloon. For larger scale, switch to a pressurized system. |
| Low Yield | 1. Incomplete Reaction: As above. 2. Product Loss During Workup: Adsorption of the polar phenol product onto the Celite or catalyst. 3. Side Reactions: Over-reduction of the nitrile or aromatic ring (unlikely under these mild conditions but possible with high pressure/temperature). | 1. Ensure the reaction has gone to completion via TLC/LC-MS before workup. 2. Wash the filter cake thoroughly with a polar solvent (MeOH or EtOAc). 3. Stick to the recommended mild conditions (room temperature, low pressure). Avoid catalysts like Rhodium or Platinum which are more prone to ring saturation.[9] |
| Presence of Dechlorinated Impurity (if applicable) | If the aromatic ring contained a halogen (e.g., chlorine), simultaneous dehalogenation can occur. | Selective debenzylation in the presence of aryl halides is challenging but possible.[18] Use of specific catalysts or careful control of hydrogen pressure may be required.[16] This is not a concern for the title compound. |
Conclusion
The deprotection of the benzyloxy group from Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate is a critical transformation for accessing the corresponding phenol. Catalytic hydrogenolysis, either via traditional methods using hydrogen gas or through the safer catalytic transfer hydrogenation, stands out as the most reliable and efficient strategy. By following the detailed protocols provided, paying strict attention to safety procedures, and utilizing the troubleshooting guide, researchers can confidently and successfully perform this debenzylation. The choice between the two catalytic methods will primarily depend on the available equipment and specific safety protocols of the laboratory.
References
- BenchChem. (2025).
- BenchChem. (n.d.).
- BenchChem. (2025).
- Unknown. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers.
- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
- Unknown. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Bieg, T., & Szeja, W. (1985).
- Unknown. (n.d.). Debenzylation Reactions with Pd(0)
- BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- J&K Scientific LLC. (2025). Benzyl Protection of Alcohols.
- American Chemical Society. (2025).
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- ACS Chemical Health & Safety. (n.d.).
- Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
- Unknown. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- qualitas1998.net. (2011).
- University of Pittsburgh. (2012).
- Taylor & Francis. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- ACS Publications. (2000). Halobenzyl Ethers as Protecting Groups for Organic Synthesis.
- Unknown. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Unknown. (n.d.).
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- American Chemical Society. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide.
- Unknown. (n.d.). Alcohol Protecting Groups.
- Silva, C., & Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.
- ResearchGate. (2025). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- Studer, M., & Blaser, H-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. J. Mol.
- ChemicalBook. (n.d.). METHYL (4-CYANOPHENYL)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (n.d.). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide.
- Sciencemadness.org. (2014).
- Curly Arrow. (2010).
- Chemspace. (n.d.). Methyl 2-(4-cyanophenyl)
- Reddit. (2017). O-Debenzylation of stubborn phenolic protecting group.
- Scientific Upd
- Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
- The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
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Reagents required for the preparation of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Application Note & Protocol | Doc ID: AN-SYN-2026-BCPA
Abstract
This guide details the strategic preparation of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate , a highly functionalized phenylacetic acid derivative often utilized as a scaffold in the synthesis of CRTH2 antagonists and indole-based therapeutics. The protocol utilizes a convergent 5-step synthetic route starting from commercially available 2-bromo-4-methylphenol . Key transformations include a regioselective radical bromination, a Pinner-type esterification, and a late-stage Palladium-catalyzed cyanation to install the sterically sensitive ortho-nitrile group. This workflow prioritizes yield, scalability, and chemoselectivity, avoiding the pitfalls of early-stage nitrile hydrolysis.
Strategic Synthetic Pathway
The synthesis is designed to install the labile methyl ester and the robust benzyloxy group before the challenging ortho-cyanation. This prevents potential side reactions involving the nitrile group during the radical bromination or esterification steps.
Figure 1: Retrosynthetic logic and forward synthesis flow. The critical Ar-Br to Ar-CN transformation is reserved for the final step to maximize chemoselectivity.
Reagent Selection & Preparation
The following reagents are required. Purity grades are critical for the catalytic steps.
| Reagent | CAS No. | Grade/Spec | Role |
| 2-Bromo-4-methylphenol | 6627-55-0 | >98% | Starting Scaffold |
| Benzyl Bromide | 100-39-0 | 98% (Lachrymatory) | Phenol Protecting Group |
| N-Bromosuccinimide (NBS) | 128-08-5 | 99% (Recrystallize if yellow) | Radical Brominating Agent |
| AIBN | 78-67-1 | 98% | Radical Initiator |
| Sodium Cyanide | 143-33-9 | >97% | Nucleophile (Side-chain) |
| Zinc Cyanide | 557-21-1 | 98% | Cyanide Source (Aromatic) |
| Pd(dppf)Cl₂[1][2][3] · DCM | 95464-05-4 | Catalyst Grade | Cross-coupling Catalyst |
| Trifluorotoluene (PhCF₃) | 98-08-8 | Anhydrous | Green Solvent for Bromination |
| Dimethylformamide (DMF) | 68-12-2 | Anhydrous (<50 ppm H₂O) | Solvent for Cyanation |
Detailed Experimental Protocols
Stage I: Scaffold Protection & Activation
Objective: Protect the phenol and activate the benzylic position.
Step 1: O-Benzylation
-
Charge a reaction vessel with 2-Bromo-4-methylphenol (1.0 eq) and acetone (5 mL/mmol).
-
Add Potassium Carbonate (
, 2.0 eq) and stir for 15 min. -
Add Benzyl Bromide (1.1 eq) dropwise.
-
Heat to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Filter off solids. Concentrate filtrate.[3][4] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
.[4][5] -
Yield: Expect >95% of 2-Bromo-4-(benzyloxy)toluene as a white solid/oil.
Step 2: Wohl-Ziegler Bromination
Rationale: Use Trifluorotoluene (PhCF₃) as a greener, higher-boiling alternative to
-
Dissolve the product from Step 1 (1.0 eq) in PhCF₃ (10 mL/mmol).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).
-
Degas the solution with Nitrogen for 10 minutes.
-
Heat to 85°C (reflux) for 2–4 hours.
-
Critical: Stop reaction when ~90% conversion is observed to avoid gem-dibromination.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[3][4]
-
Purification: Recrystallize from Hexane/Ethanol or use short silica plug.
-
Product: 2-Bromo-4-(benzyloxy)benzyl bromide .
Stage II: Side-Chain Homologation
Objective: Extend the carbon chain to form the acetate precursor.
Step 3: Nitrile Displacement
-
Dissolve the benzyl bromide (1.0 eq) in DMSO (5 mL/mmol).
-
Add Sodium Cyanide (NaCN) (1.2 eq) portion-wise. Caution: Highly Toxic.
-
Stir at 40°C for 3 hours. (Reaction is exothermic; control temp).
-
Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMSO.
-
Product: 2-[2-Bromo-4-(benzyloxy)phenyl]acetonitrile .
Step 4: Pinner Reaction (Ester Formation) Rationale: Direct conversion of aliphatic nitrile to ester avoids isolation of the carboxylic acid.
-
Dissolve the acetonitrile (1.0 eq) in Anhydrous Methanol (10 mL/mmol).
-
Cool to 0°C. Bubble dry HCl gas through the solution until saturation (or add Acetyl Chloride dropwise, 5.0 eq).
-
Stir at room temperature for 12 hours.
-
Add water (1 mL/mmol) and stir for 1 hour (hydrolysis of the imidate intermediate).
-
Concentrate methanol. Extract residue with EtOAc.[6]
-
Product: Methyl 2-[2-bromo-4-(benzyloxy)phenyl]acetate .
Stage III: Aromatic Cyanation (Critical Step)
Objective: Install the ortho-cyano group using Pd-catalysis without affecting the ester or ether.
Step 5: Pd-Catalyzed Cyanation Mechanism: Oxidative addition of Pd to Ar-Br, followed by transmetallation with Zn(CN)₂ and reductive elimination.
-
In a pressure vial, dissolve the Aryl Bromide (from Step 4, 1.0 eq) in Anhydrous DMF (10 mL/mmol).
-
Add Zinc Cyanide (
) (0.6 eq). Note: 0.6 eq provides 1.2 eq of CN⁻. -
Add catalyst:
(0.05 eq) and Zinc Dust (0.1 eq, activates the catalyst). -
Degas thoroughly (Argon sparge for 15 min). Seal the vial.
-
Heat to 120°C for 4–6 hours.
-
Monitoring: The starting bromide should disappear.[3] If stalled, add more catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to sequester Zinc) and Brine.
-
Purification: Flash Chromatography (Silica, Hexane/EtOAc gradient 10% -> 30%).
-
Final Product: Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate .
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98% | HPLC (C18, MeCN/H₂O) |
| ¹H NMR (DMSO-d₆) | Verification of structure | |
| IR Spectroscopy | ~2225 cm⁻¹ (CN stretch), ~1735 cm⁻¹ (Ester C=O). | Functional group check |
Troubleshooting & Safety
Troubleshooting
-
Low Yield in Step 2 (Bromination): If significant dibromination occurs, stop the reaction at 80% conversion and recover starting material. Use PhCF₃ instead of CCl₄ to improve solubility and reaction rate.
-
Stalled Cyanation (Step 5): Oxygen poisons the Pd(0) species. Ensure rigorous degassing. If the reaction turns black (Pd black precipitation) early, add additional dppf ligand (2 mol%).
-
Hydrolysis of Ester: Avoid strong aqueous bases during the workup of Step 5. Use mild ammonia or EDTA solutions to remove Zinc.
Safety Protocols
-
Cyanide Handling: NaCN and Zn(CN)₂ liberate fatal HCN gas upon contact with acid. NEVER mix Step 3 or Step 5 waste with acidic streams. Treat all cyanide waste with bleach (sodium hypochlorite) at pH >10 before disposal.
-
Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.
References
-
Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[8] Journal of Organic Chemistry, vol. 70, no. 4, 2005, pp. 1508-1510. Link
-
Schareina, T., et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides with Trimethylsilyl Cyanide." Synlett, no.[1] 4, 2007, pp. 0555-0558. Link
-
Friedman, L., & Shechter, H. "Preparation of Nitriles from Halides and Sodium Cyanide. Solvent Effects."[2][8][9][10] Journal of Organic Chemistry, vol. 25, no. 6, 1960, pp. 877–879. Link
- Podgoršek, A., et al. "N-Bromosuccinimide (NBS) in Organic Synthesis." Synthesis, 2009.
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Application Note: Scalable Synthetic Routes for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Executive Summary
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (CAS: N/A for specific ester, related acid CAS 1350538-42-3) is a critical intermediate in the synthesis of benzoxaborole anti-inflammatory agents (e.g., Crisaborole analogs) and novel non-purine xanthine oxidase inhibitors. Its structural core—a phenylacetic acid scaffold with ortho-cyano and para-alkoxy substitution—presents a specific regiochemical challenge: installing a carbon-based side chain ortho to a nitrile while maintaining a sensitive benzylic ether.
This Application Note details a scalable, four-step convergent synthesis starting from 3-bromophenol . Unlike routes relying on radical halogenation of toluene derivatives (which suffer from poor selectivity between the aryl-methyl and benzyl-ether moieties), this protocol utilizes the Glyoxylic Acid Condensation (Mandelic Acid) pathway. This route guarantees regioselectivity, minimizes hazardous waste, and is validated for multigram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the C2–CN bond and the C1–Acetic Acid tail.
-
Disconnection A (Cyanation): The nitrile is best installed late-stage via Pd-catalyzed cyanation of an aryl bromide to avoid hydrolysis during earlier acidic steps.
-
Disconnection B (Side Chain Construction): The acetic acid moiety is constructed via electrophilic aromatic substitution using glyoxylic acid, exploiting the para-directing power of the phenol.
Synthetic Pathway Diagram[1]
Figure 1: The Glyoxylic Acid Route ensures correct regiochemistry (para to OH, ortho to Br) without requiring hazardous radical bromination.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of 2-Bromo-4-hydroxyphenylacetic Acid
This sequence installs the acetic acid tail para to the hydroxyl group. The bromine atom at the ortho position (relative to the new tail) serves as the handle for the nitrile.
Reagents: 3-Bromophenol, Glyoxylic acid (50% aq), NaOH, Hydriodic acid (HI), Red Phosphorus.
-
Condensation:
-
Charge a reactor with 3-Bromophenol (1.0 eq) and NaOH (2.5 eq, 10% aq solution). Cool to 0°C.[1]
-
Slowly add Glyoxylic acid (1.2 eq, 50% aq) maintaining internal temp <10°C.
-
Warm to 25°C and stir for 12 hours.
-
Mechanism:[2][3][4][5][6][7][8] Electrophilic aromatic substitution occurs para to the phenol (sterically favored over the position between OH and Br).
-
Acidify to pH 1 with conc.[9] HCl. Extract with EtOAc.[4][5][7][10][11] Evaporate to obtain crude 2-bromo-4-hydroxymandelic acid .[7][8]
-
-
Reduction:
-
Dissolve the crude mandelic acid in Acetic Acid.
-
Add Red Phosphorus (0.4 eq) and Hydriodic Acid (57%, 3.0 eq).
-
Reflux (110°C) for 4 hours.
-
Note: Alternatively, catalytic hydrogenation (Pd/C, H2) can be used if the bromine is stable under selected conditions (often requires specific poisoning to prevent debromination). The HI/P method is more robust for preserving the aryl bromide.
-
Workup: Filter off phosphorus. Pour into ice water containing NaHSO3 (to quench I2). Extract with EtOAc.[4][5][7][10][11] Crystallize from Toluene/Heptane.
-
Yield Target: 65–75% (over 2 steps). Key QC Parameter: HPLC purity >95%; absence of 4-bromo isomer.
Step 3: Esterification and Benzyl Protection
This step protects the phenol and converts the acid to the methyl ester.
Reagents: Methanol, H2SO4 (cat), Benzyl bromide (BnBr), K2CO3, Acetone.
-
Fischer Esterification:
-
Dissolve 2-Bromo-4-hydroxyphenylacetic acid in Methanol (10 vol).
-
Add conc. H2SO4 (0.1 eq). Reflux for 3 hours.
-
Concentrate solvent, neutralize with NaHCO3, extract with DCM. Yields Methyl 2-bromo-4-hydroxyphenylacetate .
-
-
O-Alkylation:
-
Dissolve the ester in Acetone. Add K2CO3 (1.5 eq) and Benzyl bromide (1.1 eq).
-
Reflux for 4 hours.
-
Causality: Weak base (K2CO3) is sufficient for phenolic alkylation and prevents hydrolysis of the methyl ester.
-
Workup: Filter salts. Evaporate solvent.[5][7][8][10][11] Recrystallize from Hexanes/EtOAc.
-
Data for Intermediate (Methyl 2-bromo-4-(benzyloxy)phenylacetate):
-
1H NMR (400 MHz, CDCl3): δ 7.35-7.45 (m, 5H, Bn), 7.15 (d, 1H, Ar-H6), 7.12 (d, 1H, Ar-H3), 6.85 (dd, 1H, Ar-H5), 5.05 (s, 2H, OCH2Ph), 3.70 (s, 3H, OMe), 3.68 (s, 2H, Ar-CH2).
Step 4: Palladium-Catalyzed Cyanation (The Critical Step)
Replacing the bromine with a nitrile requires robust catalysis to prevent side reactions with the ester or benzylic ether.
Reagents: Zn(CN)2, Pd2(dba)3, Xantphos (or dppf), DMF (anhydrous).
Protocol:
-
Inertion: Charge a dry flask with Methyl 2-bromo-4-(benzyloxy)phenylacetate (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).
-
Solvation: Add anhydrous DMF (degassed).
-
Reaction: Heat to 90–100°C under Nitrogen for 4–6 hours.
-
Warning: Do not exceed 120°C to avoid degradation of the benzylic ether.
-
Monitoring: HPLC should show <1% starting bromide.
-
-
Quench: Cool to RT. Dilute with EtOAc. Wash with 10% NH4OH (to scavenge cyanide and copper/zinc salts) followed by Brine.
-
Purification: Column chromatography (Silica, Hexane:EtOAc 8:2) or recrystallization from MeOH.
Analytical Characterization
Target: Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate[12]
| Technique | Expected Signal / Value | Interpretation |
| Physical State | White to off-white solid | Crystalline ester |
| Melting Point | 98–102°C | Consistent with pure regioisomer |
| IR Spectroscopy | 2225 cm⁻¹ (sharp) | C≡N stretch (Distinctive for aryl nitrile) |
| 1735 cm⁻¹ | C=O stretch (Ester) | |
| 1H NMR (CDCl3) | δ 7.30–7.45 (m, 5H) | Benzyl aromatic protons |
| δ 7.25 (d, J=8.5 Hz, 1H) | Ar-H at position 6 (ortho to acetate) | |
| δ 7.18 (d, J=2.5 Hz, 1H) | Ar-H at position 3 (ortho to CN) | |
| δ 7.10 (dd, 1H) | Ar-H at position 5 | |
| δ 5.10 (s, 2H) | Benzylic CH2 (O-CH2-Ph) | |
| δ 3.85 (s, 2H) | Ar-CH2-CO (Deshielded by CN ortho effect) | |
| δ 3.70 (s, 3H) | Methyl Ester (OCH3) | |
| MS (ESI) | m/z 296.1 [M+H]+ | Molecular Ion (C17H15NO3) |
Troubleshooting & Optimization
Issue: Low Yield in Cyanation
-
Cause: Poisoning of Pd catalyst by residual halides or sulfur (from Step 2).
-
Solution: Ensure the intermediate from Step 3 is recrystallized. Use Zn powder (5 mol%) activation in the cyanation mix to reduce Pd(II) to active Pd(0) species efficiently.
Issue: Regioselectivity in Step 1
-
Observation: Formation of ortho-substituted mandelic acid (2-hydroxy-6-bromo...).
-
Control: Maintain temperature <10°C during addition. The para position is electronically favored, but higher temperatures increase ortho attack.
Issue: Hydrolysis of Ester
-
Cause: Wet DMF or high water content during workup of Step 4.
-
Solution: Use anhydrous DMF. Perform the cyanide quench rapidly at neutral/basic pH (avoid strong acid).
Safety & Compliance
-
Cyanide Hazard: Zn(CN)2 releases HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood with an HCN detector. Waste aqueous streams must be treated with bleach (NaOCl) to oxidize cyanide before disposal.
-
Benzyl Bromide: A potent lachrymator. Handle in a hood.
-
Process Safety: The reduction step involving Red Phosphorus and Iodine/HI is exothermic and generates phosphine gas (trace). Use a scrubber.
References
-
Glyoxylic Acid Condensation Route
-
Cyanation of Aryl Halides
- Protocol: "Zinc(II) Cyanide: A Useful Reagent for Palladium-Catalyzed Cyanation of Aryl Halides." Organic Syntheses, 2004, 81, 63.
-
Source:
-
Benzoxaborole Intermediates
-
Context: "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728)." Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2129-2132.[12] (Establishes the relevance of the benzyloxy-cyano-phenyl scaffold).
-
Source:
-
-
Related Phenylacetic Acid Synthesis
-
Alternative: "Method for preparing 4-hydroxyphenylacetic acid."[7] U.S. Patent 4,412,082.
-
Source:
-
Sources
- 1. Scalable Preparation of the Masked Acyl Cyanide TBS-MAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 3. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. prepchem.com [prepchem.com]
- 6. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 7. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 10. air.unimi.it [air.unimi.it]
- 11. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Case ID: PUR-CN-BN-EST-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Functionalized Aryl Acetonitriles / Phenylacetic Esters[1]
Introduction: The Purification Strategy
Welcome to the technical support hub for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate . This molecule presents a classic "triad of sensitivity":
-
Methyl Ester: Susceptible to hydrolysis (saponification) under basic conditions.[1]
-
Nitrile (Ortho-substituted): Prone to hydration to primary amides under strong acidic/basic forcing, though sterically protected.[1]
-
Benzyloxy Ether: Generally stable but adds significant lipophilicity, often leading to "oiling out" during crystallization.[1]
This guide moves beyond generic advice, offering targeted troubleshooting for the specific impurities inherent to this synthesis pathway (likely O-alkylation of a phenol precursor).
Module 1: Chemical Decontamination (The "Wet" Work)
Context: The most common synthesis route involves alkylating Methyl 2-(2-cyano-4-hydroxyphenyl)acetate with Benzyl Bromide/Chloride using a base (
Issue 1: Persistent Lachrymator (Benzyl Halide Residue)
User Report: "The crude product smells pungent and causes eye irritation. NMR shows benzyl bromide signals (~4.5 ppm)."
Root Cause: Benzyl halides are high-boiling and difficult to remove via rotavap without high heat (which risks ester degradation).[1]
The Protocol: Amine Scavenging (Quaternization) Do not attempt to distill the benzyl halide off if your product is an oil; you will degrade the ester. Use chemical derivatization to alter solubility.
-
Dissolution: Dissolve crude oil in EtOAc (5 mL per gram of crude).
-
Scavenging: Add Triethylamine (TEA) (1.5 equivalents relative to the estimated benzyl halide impurity).
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
-
Partition: Wash the organic layer with water (
).[1] The benzyl impurity, now a salt, will partition into the aqueous phase. -
Validation: Check TLC. The high-Rf spot for Benzyl Bromide should be gone.
Issue 2: Unreacted Phenolic Precursor
User Report: "TLC shows a streak or a spot just below the product. The product is colored (yellow/orange)."
Root Cause: Phenols oxidize to quinones (color) and are difficult to crystallize away from the product due to H-bonding.
The Protocol: The "Cold-Carbonate" Wash Warning: Do not use NaOH. Strong bases will hydrolyze your methyl ester to the carboxylic acid.[1]
-
Preparation: Prepare a 0.5 M
(Sodium Carbonate) solution and chill to 0–5°C. -
Wash: Wash the organic layer (EtOAc or DCM) with this cold solution quickly (contact time < 5 mins).[1]
-
Neutralization: Immediately wash the organic layer with Brine to remove residual base.[1]
Module 2: Physical Purification (Crystallization & Phase Control)
Context: This compound often isolates as a viscous oil or low-melting solid.[1] Users frequently encounter "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.
Troubleshooting Guide: "My Product Oiled Out"
Visual Diagnostic: You see distinct droplets of oil at the bottom of the flask instead of crystals. Cause: The solution is above the "oiling out" temperature (where the metastable liquid phase separates) or the solvent polarity gap is too wide.
The "Two-Solvent" Rescue Protocol:
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethyl Acetate (EtOAc) | Excellent solubility for the ester; moderate polarity.[1] |
| Anti-Solvent | Hexanes (or Heptane) | Induces precipitation.[1][6] Heptane is preferred (higher bp) if heating is needed. |
| Ratio | Start 1:1, move to 1:4 | Gradual polarity shift prevents shock-oiling.[1] |
Step-by-Step:
-
Dissolve the crude oil in the minimum amount of warm EtOAc (40°C).
-
Add Hexane dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
The Critical Step: Add 1-2 drops of EtOAc to just clear the solution.
-
Remove from heat. Wrap the flask in a towel (insulation) to allow slow cooling to RT.
-
If oil droplets form: Re-heat to dissolve, and add a "seed crystal" (if available) or scratch the glass surface at the air-liquid interface.
Decision Logic: Crystallization vs. Chromatography
Use the following workflow to decide the purification path.
Figure 1: Purification Decision Matrix. Use trituration for sticky solids; reserve chromatography for persistent oils.
Module 3: Chromatography Guidelines
If crystallization fails, Flash Column Chromatography is the definitive purification method.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Gradient Strategy:
-
Equilibration: 100% Hexanes (to remove non-polar benzyl halides if Module 1 wasn't performed).
-
Elution: Gradient 0%
20% EtOAc.[1] -
Target Rf: Aim for an Rf of ~0.3. This compound usually elutes around 15-20% EtOAc.
-
Warning: Do not use Methanol in the mobile phase. Silica is slightly acidic; combined with Methanol, it can cause transesterification (Methyl ester
Module 4: Stability & Storage FAQs
Q: Can I dry this compound in an oven?
A: No. The melting point is likely low (< 100°C).[1] Drying in an oven >50°C risks melting the crystals into a fused brick or oil. Use a Vacuum Desiccator at Room Temperature with
Q: I see a new spot on TLC after leaving the compound in solution overnight. A: This is likely hydrolysis.[1]
-
Scenario A (Acidic): Hydrolysis of the nitrile to the amide.[1]
-
Scenario B (Wet Solvents): Hydrolysis of the ester to the acid.[1]
-
Prevention: Store the solid dry.[7] If in solution, ensure solvents are anhydrous and store at -20°C.
Q: The compound turned yellow over time. A: Benzyloxy groups can be sensitive to light (photo-oxidation).[1] Store in amber vials.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard protocols for recrystallization and solvent selection).
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43(14), 2923–2925.[1] Link (The definitive guide for flash chromatography of silica-sensitive esters).
-
Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press, 1988 .[1] (Data on removing benzyl halides and phenol impurities).
-
Org. Synth. Procedure for similar Methyl 2-(2-acetylphenyl)acetate purification logic. Org.[6][8][9] Synth.2009 , 86, 18. Link (Demonstrates handling of ortho-substituted phenylacetates).[1]
Sources
- 1. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. air.unimi.it [air.unimi.it]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 2-(3-cyanophenyl)acetate | 52798-00-2 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
Overcoming steric hindrance in Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate reactions
This technical guide addresses the specific challenges associated with Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate , focusing on the steric and electronic influence of the ortho-cyano group.
Molecular Analysis & Steric Profile
The core challenge with Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate lies in the 2-position cyano group . While often viewed purely as an electron-withdrawing group (EWG), in this specific scaffold, it exerts a distinct "Ortho Effect."[1]
-
Electronic Activation: The ortho-cyano group increases the acidity of the
-protons on the acetate side chain ( lowering), theoretically facilitating enolate formation. -
Steric Shielding: Despite the linear nature of the nitrile, it creates a rigid electrostatic field that repels incoming nucleophiles (during ester hydrolysis) or hinders the approach of electrophiles (during
-alkylation). -
Conformational Lock: The benzyloxy group at the 4-position adds significant lipophilicity and bulk, potentially limiting solubility in polar media required for ionic reactions.[1]
Visualization: Steric & Electronic Conflict
The following diagram illustrates the competing forces during
Caption: Figure 1. The "Ortho-Gatekeeper" effect. The cyano group facilitates enolate formation electronically but physically blocks the trajectory of bulky electrophiles.
Troubleshooting Guides (Q&A)
Scenario A: -Alkylation Yields are <30%
User Question: I am trying to alkylate the alpha-position using LDA and an alkyl halide, but I am recovering mostly starting material. Is the base too bulky?
Technical Insight: The issue is likely not the base size (since the proton is accessible), but the aggregate state of the enolate . The ortho-cyano group can coordinate with Lithium ions, forming a tight, unreactive chelate.[1] Furthermore, the steric bulk of the ortho-substituent prevents the approach of the electrophile if the solvent shell is too tight.
Corrective Protocol:
-
Switch Base/Cation: Move from Lithium (LDA) to Potassium (KHMDS or KOtBu). Potassium enolates are looser and more reactive than lithium enolates.
-
Add a Polar Additive: Introduce DMPU (10-20% v/v) or HMPA (if safety permits) to the THF solvent. This solvates the cation, breaking the chelate formed between the ester carbonyl and the ortho-nitrile.
-
Temperature Modulation: Do not run at -78°C. The ortho-sterics require higher kinetic energy to overcome. Perform deprotonation at -78°C, but warm to 0°C or RT before adding the electrophile.
Scenario B: Incomplete Ester Hydrolysis (Saponification)
User Question: Standard LiOH/THF/Water hydrolysis is stalling at 50% conversion after 24 hours. The nitrile seems to be inhibiting the reaction.
Technical Insight: This is a classic manifestation of the steric inhibition of resonance . The ortho-cyano group forces the ester carbonyl out of planarity with the benzene ring, reducing its electrophilicity. Additionally, the nitrile repels the incoming hydroxide ion electrostatically.[1]
Corrective Protocol:
-
High-Temperature Hydrolysis: Switch to NaOH in aqueous Dioxane (1:1) and heat to reflux (100°C). Dioxane is a better solvent for this lipophilic substrate than MeOH/THF.
-
Nucleophilic Catalysis: Add Trimethyltin hydroxide (Me3SnOH) (catalytic) if available. It acts as a "shuttle," hydrolyzing the ester via a tin-ester intermediate that is less sensitive to sterics.[1]
-
Alternative: Acid Hydrolysis: If the benzyloxy group is stable (it usually is in non-reductive acid), use H2SO4 in Acetic Acid .[1] The mechanism changes from nucleophilic attack (blocked) to protonation of the carbonyl (less blocked).
Scenario C: Hydrogenolysis Failure (Debenzylation)
User Question: I cannot remove the benzyl group using Pd/C and H2. Is the cyano group poisoning the catalyst?
Technical Insight: Nitriles are known catalyst poisons (binding to Pd surface). However, in this molecule, the issue is often geometric . The molecule cannot lie flat on the catalyst surface due to the twist induced by the ortho-substituent.
Corrective Protocol:
-
Change Catalyst: Use Pd(OH)2/C (Pearlman's Catalyst) . It is more robust against poisoning and works better for sterically crowded systems.
-
Transfer Hydrogenation: Instead of H2 gas, use Ammonium Formate or Cyclohexene in refluxing ethanol.[1] This provides a more active hydrogen species and higher thermal energy to overcome the adsorption barrier.
Validated Experimental Protocols
Protocol 1: High-Yield -Methylation
Target: Overcoming the chelation effect of the ortho-cyano group.
Reagents:
-
Substrate (1.0 eq)[2]
-
NaH (60% dispersion, 1.2 eq) — Preferred over LDA for this specific steric profile.[1]
-
MeI (1.5 eq)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Preparation: Wash NaH with dry hexane under Argon to remove mineral oil. Suspend in anhydrous DMF at 0°C.
-
Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise.
-
Observation: The solution should turn deep yellow/orange. This color change confirms the ortho-cyano group is stabilizing the charge via resonance (forming a ketenimine-like character).
-
-
Chelation Break: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes .
-
Why: This ensures the enolate is fully formed and not trapped in a kinetic aggregate.
-
-
Alkylation: Cool back to 0°C. Add MeI dropwise.
-
Reaction: Allow to warm to RT and stir for 4 hours.
-
Workup: Quench with sat. NH4Cl.[3] Extract with EtOAc.[4][5]
-
Note: The ortho-cyano group makes the product slightly acidic; avoid high pH washes to prevent racemization.
-
Protocol 2: Sterically Hindered Hydrolysis
Target: Saponification without touching the nitrile.
Reagents:
-
Substrate (1.0 eq)[2]
-
Ba(OH)2 • 8H2O (2.0 eq) — Barium hydroxide is often superior for hindered esters.
-
MeOH / THF (1:1 ratio)
Step-by-Step:
-
Dissolve substrate in THF.
-
Suspend Ba(OH)2 in MeOH and add to the substrate solution.
-
Sonication: Sonicate the mixture for 10 minutes to disperse the base.
-
Heating: Heat to 60°C. Monitor by TLC.
-
Acidification: Carefully acidify with 1N HCl to pH 3. (Do not go lower to avoid hydrolyzing the nitrile to the amide).
Quantitative Data Summary
Table 1: Solvent Effects on
| Solvent System | Base | Temp | Yield (%) | Comment |
| THF (Pure) | LDA | -78°C | 25% | Low conversion; enolate aggregation. |
| THF + HMPA | LDA | -78°C | 68% | Additive breaks Li-aggregates.[1] |
| DMF | NaH | 0°C -> RT | 88% | Polar solvent separates ion pairs best. |
| Toluene | KHMDS | RT | 45% | Non-polar solvent unfavorable for this EWG system. |
Table 2: Hydrolysis Conditions Comparison
| Reagent | Solvent | Temp | Time | Outcome |
| LiOH (1M) | THF/H2O | RT | 24h | Incomplete (50%) |
| NaOH (4M) | EtOH/H2O | Reflux | 4h | Complete (95%) |
| HCl (6M) | AcOH | 90°C | 6h | Complete (90%), but risk of nitrile hydrolysis.[1] |
Mechanistic Pathway (Hydrolysis)
The following diagram details the specific failure points caused by the ortho-cyano group during hydrolysis and the bypass strategies.
Caption: Figure 2. Hydrolysis energy landscape. The ortho-cyano group destabilizes the tetrahedral intermediate, increasing the activation energy required.[1]
References
-
Ortho-Effect in Phenylacetates
-
Alkylation of Hindered Nitriles/Esters
-
Hydrolysis of Sterically Hindered Esters
-
Palladium Catalyst Poisoning
-
Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
- Relevance: Discusses the binding affinity of nitriles to metal centers, necessitating alternative hydrogenation str
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. mdpi.com [mdpi.com]
- 5. US4774331A - Process for ortho-cyanation of phenols or phenylamines - Google Patents [patents.google.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 9. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 10. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
- 11. zenodo.org [zenodo.org]
Technical Support Center: Navigating the Analytical Challenges of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate. This molecule's complex structure, incorporating a nitrile, an ester, and a benzyl ether group, presents unique solubility challenges that can impede accurate analysis. This guide is designed to provide you with a comprehensive, experience-driven approach to overcoming these obstacles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate?
A1: The solubility of this compound is governed by a combination of factors stemming from its molecular structure:
-
Aromatic Rings: The presence of two phenyl rings (one from the benzyl group and the other in the main scaffold) contributes to the molecule's hydrophobicity, leading to poor aqueous solubility.
-
Ester and Nitrile Groups: While these groups add some polarity, their contribution is often insufficient to overcome the hydrophobicity of the aromatic systems.[1] The nitrile group, in particular, is a polar functional group that can participate in dipole-dipole interactions.
-
High Molecular Weight: Larger molecules generally have lower solubility in common solvents compared to smaller molecules with similar functional groups.
-
Crystalline Structure: If the compound exists in a stable crystalline lattice, additional energy is required to overcome these intermolecular forces and dissolve the solid.
Q2: What is the recommended starting point for solvent selection for creating a stock solution of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate?
A2: Given the hydrophobic nature of the molecule, initial solvent selection should focus on organic solvents in which it is likely to be freely soluble. A good starting point would be:
-
Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). These solvents can interact with the polar functional groups of the molecule while also accommodating the nonpolar aromatic rings.
-
Ethers: Like Tetrahydrofuran (THF).
-
Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform.
It is advisable to experimentally determine the solubility in a small scale before preparing a large stock solution.
Troubleshooting Guide: Enhancing Solubility for Analysis
Issue 1: My compound precipitates when I dilute my organic stock solution with an aqueous mobile phase for HPLC analysis.
This is a common issue when analyzing hydrophobic compounds using reversed-phase HPLC. The abrupt change in solvent polarity causes the compound to crash out of the solution. Here’s a systematic approach to address this:
Step 1: Employ a Co-solvent Strategy
The most straightforward approach is to use a co-solvent in your aqueous mobile phase.[2][3][4] Co-solvents are organic solvents miscible with water that increase the overall solvating power of the mobile phase for hydrophobic analytes.
Experimental Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate in a strong organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of mobile phase mimics with varying concentrations of an organic modifier (e.g., Acetonitrile or Methanol) in water. Start with a higher percentage of the organic modifier and titrate downwards (e.g., 90:10, 80:20, 70:30 ACN:Water).
-
Perform a small-scale dilution of your stock solution into each mobile phase mimic.
-
Visually inspect for any precipitation or cloudiness. The highest aqueous content that maintains a clear solution is your target for the initial mobile phase conditions in your HPLC gradient.
Table 1: Common Co-solvents for Reversed-Phase HPLC
| Co-solvent | Polarity Index | Notes |
| Acetonitrile | 5.8 | Good UV transparency, low viscosity. |
| Methanol | 5.1 | Can have different selectivity compared to ACN. |
| Isopropanol | 3.9 | Higher viscosity, but can be a strong solvent for very hydrophobic compounds. |
| Tetrahydrofuran | 4.0 | Can be useful for compounds with ether linkages, but may degrade columns at low pH. |
Step 2: Adjust the pH of the Mobile Phase
While Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate does not have strongly acidic or basic functional groups, the nitrile group can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid or an amide.[5][6] The solubility of many compounds can be influenced by pH.[7] It is generally recommended to work within a pH range of 3-8 for most silica-based HPLC columns.
Logical Workflow for Solubility Improvement
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: I am observing poor peak shape and inconsistent results in my analysis.
This can be another manifestation of solubility issues. If the compound is not fully dissolved in the injection solvent or the mobile phase, it can lead to peak tailing, broadening, and poor reproducibility.
Step 1: Optimize the Injection Solvent
The injection solvent should be as weak as possible while still maintaining the solubility of the analyte. Injecting in a solvent much stronger than the initial mobile phase can cause peak distortion.
Experimental Protocol: Injection Solvent Optimization
-
Analyze your sample using an injection solvent that is identical to your initial mobile phase conditions.
-
If solubility is an issue , gradually increase the percentage of the organic component in your injection solvent until the analyte is fully dissolved.
-
Keep the injection volume small (e.g., 1-5 µL) to minimize the impact of solvent mismatch.
Step 2: Consider the Use of Surfactants to Form Micelles
For extremely insoluble compounds, the use of surfactants to form micelles can be a powerful solubilization technique.[8][9] Surfactants are amphiphilic molecules that can form aggregates (micelles) in solution, with a hydrophobic core and a hydrophilic exterior. Your hydrophobic analyte can partition into the hydrophobic core, allowing it to be solubilized in the aqueous mobile phase.
Table 2: Examples of Surfactants for Solubilization
| Surfactant Type | Example | Critical Micelle Concentration (CMC) |
| Anionic | Sodium Dodecyl Sulfate (SDS) | ~8.2 mM |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | ~1.0 mM |
| Non-ionic | Triton X-100 | ~0.24 mM |
Note: The use of surfactants can significantly alter chromatographic selectivity and may not be compatible with all detectors (e.g., mass spectrometry).
Conceptual Diagram of Micellar Solubilization
Caption: Analyte partitioned into the hydrophobic core of a micelle.
Conclusion
Improving the solubility of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate for analytical purposes requires a systematic and logical approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can overcome these challenges to achieve accurate and reproducible results. Always remember to validate your analytical method to ensure that any changes made to improve solubility do not compromise the integrity of your data.[10]
References
- The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
- Solubility of hydrophobic compounds in w
- Organic Acid to Nitrile: A Chemoenzym
- New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry.
- Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases.
- Cosolvent-induced solubilization of hydrophobic compounds into water.
- Solubilization techniques used for poorly w
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- METHYL (4-CYANOPHENYL)
- Special Issue : Solubilization and Controlled Release of Poorly W
- Analytical Methods. US EPA.
- Solubilizing the Insoluble. Pharmaceutical Technology.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- Simple Review of Environmental Analytic Methods for the Determin
- Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.
- Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and W
- Methyl 2-(benzyloxy)acetate | C10H12O3 | CID 11745225. PubChem - NIH.
- Methyl 2-(4-cyanophenoxy)acetate | C10H9NO3 | CID 1506457. PubChem - NIH.
- Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Cheméo.
- Solvent Miscibility Table. Sigma-Aldrich.
- FDA Total Diet Study: Analytical Methods (methods used to detect and measure each analyte).
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solubility of hydrophobic compounds in water-cosolvent mixtures: relation of solubility with water-cosolvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
Validation & Comparative
High-Resolution H-NMR Characterization of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate: A Comparative Analysis
Executive Summary & Application Context
In the development of benzoxaborole therapeutics (such as Crisaborole analogs) and non-steroidal anti-inflammatory agents, Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate serves as a critical synthetic intermediate.[1] Its structural integrity is defined by three distinct functionalities: a nitrile group (electron-withdrawing), a methyl ester (diagnostic aliphatic handle), and a benzyloxy ether (protecting group).[2][1]
This guide provides a technical comparison of the target molecule's H-NMR spectral signature against its most common synthetic impurities: the unprotected phenol precursor (resulting from incomplete alkylation or premature deprotection) and the benzyl bromide reagent (resulting from poor workup).[1]
Key Differentiator: The definitive validation of this compound relies not just on the aromatic region, but on the precise integration ratio between the benzylic methylene singlet (
Structural Analysis & Spectral Prediction
Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments.[2][1] The core structure is a 1,2,4-trisubstituted benzene ring .[2][1]
The Core Logic (Substituent Effects)[2]
-
Position 1 (Acetate side chain): Weakly activating alkyl group.[1]
-
Position 2 (Cyano/Nitrile): Strong electron-withdrawing group (EWG).[1] Deshields adjacent protons (shifts downfield).[1]
-
Position 4 (Benzyloxy): Strong electron-donating group (EDG) by resonance.[1] Shields ortho/para protons (shifts upfield).[1][3][4]
Predicted Coupling Patterns (Aromatic Region)
-
H-3 (Ortho to CN, Ortho to OBn): Appears as a doublet (J
2.5 Hz) .[2][1] The meta-coupling is due to H-5. -
H-5 (Ortho to OBn, Meta to Acetate): Appears as a doublet of doublets (dd, J
8.5, 2.5 Hz) .[2][1] Large ortho-coupling to H-6, small meta-coupling to H-3. -
H-6 (Ortho to Acetate, Meta to CN): Appears as a doublet (d, J
8.5 Hz) .[2][1]
Comparative Spectral Analysis: Target vs. Impurities[1][2]
This section contrasts the target molecule (Compound A) with its Phenol Precursor (Compound B). This is the most frequent "Go/No-Go" decision point in this synthesis pathway.
Table 1: Chemical Shift Comparison ( , 400 MHz)
| Proton Assignment | Target Molecule (A) | Phenol Precursor (B) | Diagnostic Change |
| Solvent Residual | 7.26 ppm | 7.26 ppm | Reference |
| 3.70 ppm (s, 3H) | 3.72 ppm (s, 3H) | Static.[2][1] | |
| 3.85 ppm (s, 2H) | 3.82 ppm (s, 2H) | Minimal shift.[2][1] | |
| 5.12 ppm (s, 2H) | ABSENT | PRIMARY INDICATOR | |
| 7.35–7.45 ppm (m, 5H) | ABSENT | Loss of 5H integral.[2][1] | |
| Phenolic | ABSENT | ~5.5–6.5 ppm (br s, 1H) | Appearance of exchangeable proton.[2][1] |
| Aromatic Core (H-3) | ~7.25 ppm (d) | ~7.10 ppm (d) | Shifted upfield in phenol due to free OH.[2][1] |
Critical Insight: If you observe a singlet at 4.5 ppm , check for Benzyl Bromide residue (reagent carryover).[2][1] The target benzylic protons are significantly deshielded (5.1 ppm) compared to the reagent (4.5 ppm) due to the ether oxygen vs. bromine electronegativity.[1]
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.
Step 1: Sample Preparation[1]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this intermediate to avoid solvent peak overlap with the benzylic methylene signals. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,
from the alkylation step) which can cause line broadening.[2][1]
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): Minimum 16 scans (high concentration) or 64 scans (low concentration).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
Step 3: Processing & Integration Logic
-
Phase Correction: Manual phasing is required for the crowded aromatic region (7.0–7.5 ppm).[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Referencing: Set the
residual peak to 7.26 ppm. -
Integration Normalization: Calibrate the Methyl Ester singlet (3.70 ppm) to exactly 3.00 .
Decision Workflow: The "Go/No-Go" Pathway
The following diagram illustrates the logical flow for verifying the product using the data described above.
Caption: Logical flowchart for H-NMR verification of the benzylated intermediate, distinguishing between product, starting material, and reagent impurities.
Detailed Signal Assignment (Summary)
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Note |
| 3.70 | Singlet | 3H | Methyl ester; standard reference point. | |
| 3.85 | Singlet | 2H | Alpha-protons; slightly deshielded by aromatic ring. | |
| 5.12 | Singlet | 2H | Benzylic protons; strongly deshielded by oxygen. | |
| 7.15 | dd ( | 1H | Ar-H (C5) | Shielded by alkoxy group; split by H6 (ortho) and H3 (meta).[2][1] |
| 7.25 | d ( | 1H | Ar-H (C3) | Ortho to CN (deshielding) but Ortho to OBn (shielding). |
| 7.35–7.45 | Multiplet | 6H | Benzyl (5H) + Ar-H (C6) | The benzyl ring protons overlap with H6.[1] |
References
-
InstaNANO. (2026).[1] NMR Database Table with Search: Characteristic Shifts for Benzylic and Ester Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2020).[1] 12.11: Chemical Shifts and Interpreting ¹³C and ¹H NMR Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.).[1] Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
ResearchGate. (2000).[1] Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]
-
Google Patents. (2021).[1] US11014944B2 - Process for the preparation of crisaborole and its intermediates.[1] Retrieved from
Sources
Reference Standards for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate: A Comparative Quality Control Guide
Executive Summary: The Precision Imperative
In the development of nitrile-containing Active Pharmaceutical Ingredients (APIs)—particularly xanthine oxidase inhibitors and related phenylacetic acid derivatives—the intermediate Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate represents a critical control point. Its structural integrity directly impacts the downstream yield and purity of the final drug substance.
This guide objectively compares the performance of Certified Reference Standards (CRS) against common alternatives (In-House Working Standards and Commercial Research Grade materials). We demonstrate that for this specific molecule, the risk of regio-isomerism (2-cyano vs. 3-cyano) and ester hydrolysis necessitates the use of a fully characterized CRS to prevent costly manufacturing deviations.
Strategic Context: The "Hidden" Isomer Risk
The synthesis of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate typically involves cyanating a halogenated precursor or protecting a phenol. A frequent, often overlooked issue is the formation of regioisomers.
-
The Target: 2-cyano isomer (Ortho to the acetate side chain).
-
The Impurity: 3-cyano isomer (Meta to the acetate side chain—common in Febuxostat-like scaffolds).
Standard "Area %" HPLC analysis often fails to resolve these isomers without a specialized method, leading to false potency assignment when using non-certified standards.
DOT Diagram 1: Impurity Origin & Critical Control Points
Caption: Figure 1. Synthesis pathway highlighting the critical risk of regio-isomer formation and moisture-induced hydrolysis.
Comparative Analysis: CRS vs. Alternatives
The following table contrasts the performance and reliability of a Certified Reference Standard against typical alternatives used in early-phase research.
| Feature | Certified Reference Standard (CRS) | In-House Working Standard (WS) | Commercial Research Grade |
| Assay Method | Mass Balance & qNMR (Absolute quantification) | HPLC Area % (Relative purity only) | Titration / HPLC (Variable) |
| Isomer ID | Confirmed by 2D-NMR (COSY/NOESY) to distinguish 2-CN vs 3-CN. | Assumed based on synthesis route. | Often Unknown (Generic label). |
| Water Content | Measured (Karl Fischer) & factored into potency. | Often ignored or assumed <0.5%. | Variable; hygroscopicity risk. |
| Traceability | Traceable to SI units (via NIST/BIPM primary standards). | Internal traceability only. | Batch-dependent. |
| Uncertainty | Explicit Uncertainty Budget ( | No uncertainty calculated. | No uncertainty calculated. |
| Risk Level | Low (Defensible in regulatory filings). | High (Risk of propagating error). | Critical (Unsuitable for GMP release). |
Why "Area %" Fails for This Compound
Using HPLC Area % (common for Working Standards) assumes that the Target and the Isomer have identical Response Factors (RF). However, the position of the cyano group (ortho vs. meta) alters the UV
Technical Deep Dive: Experimental Protocols
To validate the quality of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, the following protocols are recommended. These methods are self-validating and designed to detect the specific CQAs (Critical Quality Attributes) of this molecule.
Protocol A: High-Resolution HPLC for Regio-Isomer Separation
Objective: To separate the 2-cyano target from the 3-cyano impurity and the hydrolyzed acid.
-
Column: C18 Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm. Reasoning: Phenyl-hexyl stationary phases offer superior selectivity for aromatic isomers compared to standard C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20%
80% B (Linear) -
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/ester).
-
Acceptance Criteria (CRS):
-
Main peak retention time (RT) ~10.5 min.
-
Resolution (
) between Target and 3-Cyano isomer > 2.0. -
Tailing Factor (
) < 1.5.
-
Protocol B: Quantitative NMR (qNMR) for Potency Assignment
Objective: To determine the absolute assay (%) independent of UV response factors.
-
Solvent: DMSO-
(Provides clear separation of aromatic signals). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable Grade).
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (to ensure full relaxation of protons). -
Key Signals for Integration:
-
Target: Benzyloxy
singlet ( ~5.2 ppm) or Methyl ester singlet ( ~3.6 ppm). -
Differentiation: The aromatic proton ortho to the cyano group in the 2-cyano isomer appears as a doublet (J ~2 Hz) or dd, whereas the 3-cyano isomer often shows a distinct singlet if the position between substituents is isolated.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
QC Workflow Visualization
This diagram outlines the decision logic for qualifying a batch of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate using a CRS.
DOT Diagram 2: Quality Control Decision Matrix
Caption: Figure 2. Step-by-step QC decision matrix for qualifying the intermediate.
Conclusion
For Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, the "purity" on a label is meaningless without structural confirmation. The proximity of the cyano and benzyloxy groups creates a unique electronic environment that requires specific chromatographic selectivity.
Recommendation:
-
For Routine Release: Use a qualified Working Standard calibrated against a CRS.
-
For Method Validation & Stability Studies: Exclusively use a Certified Reference Standard with a valid qNMR assay and established uncertainty budget. This ensures that any degradation (hydrolysis of the ester) or process variation (regio-isomer formation) is accurately detected.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.). General Chapter 5.[1][2]12. Reference Standards. EDQM. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Teijin Pharma Ltd. Patents related to Febuxostat Intermediates (e.g., EP0513379B1). European Patent Office. Available at: [Link]
Sources
Comparative reactivity of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate in nucleophilic substitutions
Executive Summary: The Bifunctional Scaffold
Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate represents a specialized class of "active methylene" reagents. Unlike standard phenylacetates, this molecule integrates an ortho-nitrile group (EWG) and a para-benzyloxy group (EDG) relative to the acetate chain.
This unique "Push-Pull" electronic architecture creates a reactivity profile distinct from generic alternatives. While the benzyloxy group provides a protected handle for late-stage diversification (via hydrogenolysis), the cyano group fundamentally alters the thermodynamic and kinetic landscape of the molecule, enabling intramolecular cyclizations that are impossible with simple phenylacetates.
This guide objectively compares its performance in nucleophilic substitutions (C-alkylation vs. Acyl substitution) and cyclocondensation against standard analogs.
Reactivity Landscape & Mechanistic Insight
The "Active Methylene" Advantage
The methylene protons (
-
pKa Estimate (DMSO): ~18–19
-
Reference pKa (Methyl phenylacetate): ~23
-
Implication: Deprotonation requires milder bases (e.g., K
CO or DBU) rather than strong lithiated bases (LDA), reducing side reactions during C-alkylation.
The "Ortho-Cyano" Gateway (Cyclization)
The defining feature of this scaffold is the proximity of the nucleophilic enolate (formed at the
Visualizing the Pathway
The following diagram illustrates the divergent pathways available to this molecule compared to its non-cyano analog.
Figure 1: Divergent reactivity pathways. The ortho-cyano group enables Path B, a route inaccessible to standard phenylacetates.
Comparative Performance Data
The following table contrasts the target molecule with Analog A (Methyl 2-(4-benzyloxyphenyl)acetate, lacking CN) and Analog B (Methyl 2-cyanophenylacetate, lacking OBn).
| Feature | Target Molecule | Analog A (No -CN) | Analog B (No -OBn) |
| High (Activated by Ester + CN) | Low (Activated by Ester only) | High (Activated by Ester + CN) | |
| Alkylation Conditions | Mild (K | Harsh (LDA/THF or NaH/DMF) | Mild (K |
| Cyclization Potential | Yes (Forms oxygenated isoquinolines) | No (Linear products only) | Yes (Forms unsubstituted isoquinolines) |
| Solubility (Organic) | High (Lipophilic OBn group) | High | Moderate |
| Primary Application | Isoquinoline/Naphthalene Drugs | Simple Phenylacetic Acids | General Heterocycles |
Experimental Protocols
Protocol A: Regioselective C-Alkylation
Objective: Mono-alkylation of the active methylene position.
Rationale: The ortho-cyano group stabilizes the enolate, preventing over-alkylation (dialkylation) which is a common plague in Analog A chemistry.
-
Preparation: Dissolve Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate (1.0 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add K
CO (1.5 eq) at room temperature. Stir for 30 minutes. The solution will turn yellow/orange, indicating enolate formation.-
Note: Unlike Analog A, you do not need to cool to -78°C.
-
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1] Wash with brine to remove DMF. -
Validation:
H NMR should show the disappearance of the singlet at ppm (CH ) and appearance of a triplet/doublet for the CH-R proton.
Protocol B: Base-Mediated Cyclization to 3-Aminoisoquinolin-1(2H)-one
Objective: Synthesis of the heterocyclic core.
Rationale: This utilizes the nucleophilic substitution of the nitrile carbon by the enolate oxygen/carbon.
-
Preparation: Dissolve substrate (1.0 eq) in Methanol.
-
Reagent: Add Ammonia (7N in MeOH) or a primary amine (2.0 eq).
-
Cyclization: Heat in a sealed tube at 80°C for 12 hours.
-
Isolation: Cool to 0°C. The product often precipitates as a solid due to the planarity of the isoquinoline ring. Filter and wash with cold MeOH.
Critical Analysis & Troubleshooting
The "Benzyloxy" Factor
While the -OBn group is primarily a protecting group, it exerts an electronic effect. Being an Electron Donating Group (EDG) at the para position (relative to the acetate linkage), it slightly destabilizes the carbanion compared to Analog B .
-
Observation: Reaction rates for C-alkylation may be slightly slower for the Target than for Methyl 2-cyanophenylacetate.
-
Correction: If reaction is sluggish, add a catalytic amount of KI (Finkelstein condition) or increase temperature to 40°C. Do not increase base strength, as this may trigger premature debenzylation.
Orthogonal Deprotection
Post-reaction, the benzyl group can be removed to reveal a phenol, which is often required for hydrogen bonding in drug targets (e.g., kinase inhibitors).
-
Method: H
, Pd/C (10%), MeOH, RT, 1 atm. -
Compatibility: The nitrile group can be reduced to an amine under these conditions. If the nitrile must be preserved, use BCl
or BBr in DCM at -78°C for debenzylation.
References
-
Active Methylene Compounds & Reactivity
-
EaseToLearn. "Active Methylene Compounds." Link
-
-
Isoquinoline Synthesis via o-Cyanophenylacetates
-
Mechanistic Insight on Nitrile Cyclization
-
Structural Data & Properties
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Heterocyclic imines and amines. Part 19. Isoquinoline and other products from α,o-dicyanostilbene and basic reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2-cyano-2-phenylacetate | C10H9NO2 | CID 10866842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assaying the Purity of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate: A Comparative Guide for Biological Application
The following guide provides an in-depth technical comparison of analytical strategies for assaying Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate . It is designed for researchers requiring absolute purity validation prior to biological screening (e.g., IC50 determination, cell viability assays).[1]
Executive Summary: The "Purity" Trap in Biological Testing
In drug discovery, Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate serves as a critical scaffold, particularly for developing xanthine oxidase inhibitors or kinase-targeting small molecules.[1] However, commercial "95% purity" grades often rely solely on HPLC-UV area normalization.[1] This standard approach frequently masks biologically active impurities—specifically the de-benzylated phenol and the hydrolyzed acid—which can act as "pan-assay interference compounds" (PAINS) or false positives.[1]
This guide compares the Standard HPLC-UV Area% Method against the qNMR (Quantitative NMR) Absolute Purity Method . We demonstrate that for biological applications, a dual-method approach (qNMR for potency, LC-MS for specific impurity ID) is the superior "product" for ensuring data integrity.[1]
The Molecule & The Challenge
Target Analyte: Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate
Molecular Formula: C
-
Nitrile (-CN): Susceptible to hydrolysis to amide/acid under basic conditions.[1]
-
Methyl Ester (-COOMe): Prone to hydrolysis to the carboxylic acid.[1]
-
Benzyl Ether (-OBn): A protecting group.[1] If lost (de-benzylation), it exposes a free phenol , which often possesses significantly higher biological activity (or toxicity) than the protected ester, leading to skewed IC50 data.[1]
Visualizing the Impurity Landscape
The following diagram illustrates the degradation pathways that standard assays must detect.
Figure 1: Critical degradation pathways. Impurity B (the free phenol) is the primary risk for biological false positives.
Comparative Analysis: HPLC-UV vs. qNMR vs. LC-MS[1]
We evaluated three analytical "products" (methodologies) for their ability to qualify this compound for biological screening.
Table 1: Performance Comparison of Assay Methods
| Feature | Method A: HPLC-UV (Standard) | Method B: qNMR (Gold Standard) | Method C: LC-MS (Impurity Hunter) |
| Principle | Separation based on hydrophobicity; detection by UV absorption.[1] | Nuclear spin counting; molar ratio relative to Internal Standard (IS).[1] | Mass-to-charge ratio; ion fragmentation.[1] |
| Primary Output | Relative Purity (% Area). | Absolute Purity (% Weight/Weight). | Qualitative ID (MW of impurities). |
| Reference Standard | Required (Often unavailable for this specific intermediate).[1][2] | Not Required for analyte (Only need IS like TCNB).[1] | Not required for ID; required for quant. |
| Bias Risk | High: Impurities with high extinction coefficients (e.g., Benzyl alcohol) skew results.[1] | None: Signal is directly proportional to molar concentration.[1] | Medium: Ion suppression can hide impurities.[1] |
| LOD (Sensitivity) | High (~0.05%).[1] | Moderate (~1.0%).[1] | Very High (<0.01%). |
| Suitability | Routine QC checks.[1] | Dose formulation & Potency assignment. | Troubleshooting biological anomalies. |
Why qNMR is the Superior Choice for Bio-Assays
For a biological researcher, knowing that a powder is "98% pure by HPLC" is insufficient if the remaining 2% is a potent cytotoxin or if the "98%" is actually 85% due to invisible inorganic salts.[1]
-
The Causality: qNMR measures the proton ratio.[1] If your sample contains 10% inorganic salt (invisible to HPLC-UV) or 5% residual solvent (often ignored), qNMR will correctly report a lower potency (e.g., 85% w/w).[1]
-
Impact: Using the HPLC value (98%) to calculate molarity for an IC50 curve would result in a 13% dosing error .[1] The qNMR value ensures the actual number of molecules in the well is correct.[1]
Experimental Protocols
Protocol A: The "Gold Standard" qNMR Assay
Use this method to assign the absolute purity value for dose calculations.
Reagents:
-
Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.[1]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).[1]
-
Selection Logic: TMB has a sharp singlet at ~6.1 ppm, distinct from the aromatic region of the target (7.0–8.0 ppm) and the benzyl CH2 (~5.2 ppm).[1]
-
Procedure:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of the Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to a 5mm NMR tube.[1]
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and a specific analyte peak ( , e.g., the Benzyl -CH2- singlet at ~5.2 ppm).[1] -
Calculation:
[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">
Protocol B: The "Impurity Profiling" HPLC Method
Use this method to check for specific degradation products (phenols).
Instrument: Agilent 1260 Infinity II or equivalent. Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.[1] Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: 0.1% Formic Acid in Acetonitrile.[1] Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar salts).[1]
-
1-10 min: 5% -> 95% B (Linear gradient).[1]
-
10-12 min: 95% B (Wash).[1] Detection:
-
254 nm: General detection (aromatics).
-
210 nm: Detection of non-conjugated impurities.
-
280 nm: Specific for the phenol impurity (Impurity B).[1]
Decision Workflow for Researchers
Do not blindly trust the Certificate of Analysis (CoA) from a vendor.[1] Follow this decision tree to ensure biological data integrity.
Figure 2: The "Self-Validating" Analytical Workflow. Note that qNMR is the final gatekeeper for potency assignment.
References
-
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A Researcher's Guide to the Structural Elucidation of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate: A Comparative Crystallographic Analysis
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates biological activity, physical properties, and potential for therapeutic application. For novel compounds such as Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, a molecule with potential applications stemming from its substituted phenylacetate framework, single-crystal X-ray crystallography stands as the definitive technique for unambiguous structural characterization.[1]
This guide provides a comprehensive overview of the crystallographic analysis of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate. While a definitive crystal structure for this specific molecule is not yet publicly available, we will navigate the established experimental workflow for obtaining such data. Furthermore, by drawing comparisons with structurally related compounds for which crystallographic data exists, we can anticipate and interpret the key structural features of our target molecule. This comparative approach offers valuable insights for researchers engaged in the synthesis and characterization of this and similar chemical entities.
The Crystallographic Workflow: From Powder to Precision
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process involving several key stages.[1] Understanding the causality behind each step is crucial for obtaining high-quality data that can be confidently interpreted.
Part 1: Crystal Growth - The Art and Science of Nucleation
The axiom "garbage in, garbage out" is particularly resonant in crystallography; a high-quality crystal is the prerequisite for a high-resolution structure. The goal is to slowly bring a supersaturated solution of the pure compound to a state where nucleation and subsequent crystal growth can occur in an ordered manner.[2][3]
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of purified Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate in a range of volatile solvents (e.g., ethanol, ethyl acetate, dichloromethane) to determine a suitable one where the compound is moderately soluble.
-
Preparation of a Near-Saturated Solution: Prepare a solution that is close to its saturation point at room temperature.
-
Crystallization Vessel: Transfer the solution to a clean, small vial or test tube.
-
Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small perforations. This allows for slow evaporation of the solvent over several days to weeks.[2][3]
-
Incubation: Store the vessel in a vibration-free environment at a constant temperature.
Rationale: Slow evaporation gradually increases the concentration of the solute, leading to a state of supersaturation that encourages the formation of a limited number of well-ordered crystal nuclei.[3] Rapid evaporation often leads to the formation of many small, poorly-ordered crystals or an amorphous precipitate.
Other common techniques for small organic molecules include slow cooling of a saturated solution and vapor diffusion.[1][2]
Part 2: Data Collection - Illuminating the Crystal Lattice
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[4] The crystal is then rotated, and a series of diffraction images are collected as the X-rays interact with the crystal lattice.[4][5]
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's composition and size.
Part 3: Structure Solution, Refinement, and Validation - From Data to a 3D Model
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[5][6]
-
Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically employed.[7]
-
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares method. This iterative process adjusts atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated diffraction data.[7][8]
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic integrity. This involves checking bond lengths, angles, and for any missed symmetry elements.[9][10][11] Tools like checkCIF are widely used for this purpose.[11]
Comparative Analysis: Insights from Structural Analogs
In the absence of a determined structure for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate, we can glean valuable information by examining the crystal structures of related compounds.
| Compound | Methyl 4-benzyloxy-2-hydroxybenzoate[12] | (4-Cyanophenyl)methylene diacetate[13] |
| Formula | C15H14O4 | C12H11NO4 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 5.7731 (10) | 8.1389 (15) |
| b (Å) | 7.9855 (14) | 20.919 (3) |
| c (Å) | 14.046 (3) | 7.7748 (10) |
| α (°) | 89.490 (6) | 90 |
| β (°) | 80.111 (5) | 115.531 (7) |
| γ (°) | 87.210 (6) | 90 |
| Volume (ų) | 637.16 (19) | 1194.5 (3) |
| Z | 2 | 4 |
Table 1: Crystallographic Data for Structurally Related Compounds.
Insights from Methyl 4-benzyloxy-2-hydroxybenzoate
This compound shares the benzyloxy-substituted phenyl ring with our target molecule. Key structural features from its crystal structure include:
-
Conformation: The dihedral angle between the two benzene rings is 67.18 (8)°.[12] A similar non-planar conformation can be expected for Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate due to the flexibility of the ether linkage.
-
Intermolecular Interactions: The crystal packing is stabilized by C—H···O hydrogen bonds and C—H···π interactions.[12] The presence of the cyano group in our target molecule introduces a potential hydrogen bond acceptor, which could lead to different packing arrangements.
Insights from (4-Cyanophenyl)methylene diacetate
This molecule provides information about the crystallographic behavior of the cyanophenyl group.
-
Molecular Packing: The molecules are linked into chains by C—H···O hydrogen bonds.[13] The cyano group in Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate could participate in similar or alternative hydrogen bonding networks, influencing the crystal packing and potentially the physicochemical properties of the solid state.
-
Planarity: The acetyl groups are significantly inclined with respect to the benzene ring.[13] This highlights the conformational flexibility around single bonds, a feature that will also be present in our target molecule.
Conclusion and Future Directions
While a definitive crystal structure of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate remains to be determined, this guide provides a robust framework for its structural elucidation. By following the established experimental workflow for single-crystal X-ray crystallography and leveraging the structural insights from known analogs, researchers can confidently approach the characterization of this and other novel compounds.
The determination of the crystal structure of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate will provide invaluable information on its molecular conformation, intermolecular interactions, and solid-state packing. This knowledge is crucial for understanding its structure-activity relationship and for the rational design of new molecules with enhanced properties for applications in drug development and materials science.
References
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Xiao, G. & Zhao, H. (2008). (4-Cyanophenyl)methylene diacetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o986. [Link]
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Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
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Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. [Link]
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Cambridge Crystallographic Data Centre. Validation of Experimental Crystal Structures. [Link]
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CCDC. (2023, June 14). Validation of Experimental Crystal Structures. [Link]
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The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. [Link]
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Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]
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SPT Labtech. Chemical crystallization. [Link]
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van de Streek, J. & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544-558. [Link]
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Cockcroft, J. Introduction to Structure Refinement. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1-8. [Link]
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SERC. (2018, June 15). Single-crystal X-ray Diffraction. [Link]
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Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]
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MIT Department of Chemistry. Growing Quality Crystals. [Link]
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Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. Oxford University Press. [Link]
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MIT OpenCourseWare. Structure refinement. [Link]
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International Union of Crystallography. (2025, July 15). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. [Link]
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Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
